Bay-784
描述
Structure
3D Structure
属性
CAS 编号 |
1631164-24-3 |
|---|---|
分子式 |
C29H26ClF4N3O5S2 |
分子量 |
672.1 g/mol |
IUPAC 名称 |
(2S)-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide |
InChI |
InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m0/s1 |
InChI 键 |
PZGSYNNVPNLHQG-SANMLTNESA-N |
手性 SMILES |
C1CC1[C@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
规范 SMILES |
C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of BAY-784 (BAY 1214784): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide small molecule antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Developed as a potential treatment for sex hormone-dependent diseases such as uterine fibroids and endometriosis, its mechanism of action centers on the competitive blockade of the GnRH receptor in the pituitary gland. This antagonism leads to a dose-dependent suppression of luteinizing hormone (LH) secretion, subsequently reducing the production of gonadal steroids like estradiol and progesterone in females and testosterone in males. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.
Introduction
The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus governs the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.[3] These gonadotropins, in turn, regulate steroidogenesis in the gonads. Dysregulation of this hypothalamic-pituitary-gonadal (HPG) axis is implicated in the pathophysiology of numerous hormone-dependent disorders. Pharmacological modulation of the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR), presents a key therapeutic strategy.[3] this compound is a second-generation, non-peptide GnRH-R antagonist designed for oral administration to offer a more convenient and potentially safer treatment alternative to injectable peptide-based GnRH analogues.[1]
Mechanism of Action: GnRH Receptor Antagonism
The primary mechanism of action of this compound is its competitive and reversible binding to the GnRH receptor in the anterior pituitary. By occupying the receptor's binding site, this compound prevents the endogenous GnRH from initiating its downstream signaling cascade. This blockade directly inhibits the synthesis and release of LH and FSH.
The GnRH Receptor Signaling Pathway
The GnRH receptor predominantly couples to the Gαq/11 subtype of G-proteins. Upon activation by GnRH, Gαq/11 stimulates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to the transcription, synthesis, and secretion of LH and FSH.
Some evidence also suggests that GnRH receptors can couple to Gαi proteins, which may mediate direct antiproliferative effects in certain cancer cell lines. This Gαi-mediated pathway can be activated by both GnRH agonists and antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro GnRH Receptor Antagonist Potency
| Species | Assay Agonist | IC50 (nM) |
| Human | Buserelin | 21 |
| Rat | LHRH | 24 |
| Cynomolgus Monkey | Buserelin | Potent (double-digit nM range) |
Table 2: In Vivo Pharmacodynamic Efficacy in Ovariectomized (OVX) Rats
| Dose (mg/kg, p.o.) | Effect on Plasma Luteinizing Hormone (LH) |
| 0.5 - 30 | Dose-dependent suppression |
| ED50 | 4.5 mg/kg (at 4/8 hours) |
Table 3: Pharmacokinetic Properties in Preclinical Species
| Species | Sex | Half-life (t1/2) in hours |
| Wistar Rat | Male | 13 - 17 |
| Beagle | Female | 18 |
| Cynomolgus Monkey | Female | 7 |
Table 4: First-in-Human Study in Postmenopausal Women
| Treatment | Effect on Plasma Luteinizing Hormone (LH) |
| Once daily BAY 1214784 | Up to 49% reduction |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
In Vitro GnRH Receptor Antagonist Assay
Objective: To determine the in vitro potency of this compound in inhibiting the activation of the human and rat GnRH receptors.
Methodology:
-
Cell Lines: HEK293 cells stably expressing the human or rat GnRH receptor were used.
-
Assay Principle: A cell-based functional assay measuring the inhibition of agonist-induced intracellular calcium mobilization was employed.
-
Procedure:
-
Cells were seeded in microtiter plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells were pre-incubated with varying concentrations of this compound or vehicle control.
-
A fixed concentration of a GnRH receptor agonist (Buserelin for human receptor, LHRH for rat receptor) was added to stimulate the receptor.
-
The resulting change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats
Objective: To assess the in vivo efficacy of orally administered this compound in suppressing plasma LH levels.
Methodology:
-
Animal Model: Ovariectomized (OVX) female Wistar rats were used. Ovariectomy leads to elevated and stable baseline LH levels due to the absence of negative feedback from ovarian steroids.
-
Drug Administration: this compound was administered as a single oral dose (p.o.) at various concentrations (0.5, 3, 10, and 30 mg/kg).
-
Blood Sampling: Blood samples were collected at specified time points (e.g., 4 and 8 hours) post-dosing.
-
LH Measurement: Plasma LH concentrations were determined using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The dose-dependent suppression of LH was evaluated, and the effective dose 50 (ED50) was calculated.
Pharmacokinetic Studies in Preclinical Species
Objective: To determine the pharmacokinetic profile (including half-life) of this compound.
Methodology:
-
Animal Models: Male Wistar rats, female beagle dogs, and female cynomolgus monkeys were used.
-
Drug Administration: this compound was administered intravenously (i.v.) and orally (p.o.) to determine key pharmacokinetic parameters.
-
Blood Sampling: Serial blood samples were collected over a 24-hour period.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), were calculated using non-compartmental analysis.
Conclusion
This compound (BAY 1214784) is a potent and selective oral antagonist of the GnRH receptor. Its mechanism of action involves the competitive blockade of GnRH binding at the pituitary, leading to a reduction in gonadotropin secretion and subsequent suppression of gonadal steroid hormone production. Preclinical and early clinical data demonstrate its efficacy in modulating the HPG axis. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this and similar compounds in the field of hormone-dependent disease therapy.
References
- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
A Technical Guide to BAY-784 (BAY 1214784): A Potent and Selective GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BAY-784, also known as BAY 1214784, a novel, orally available, small-molecule antagonist of the human Gonadotropin-Releasing Hormone Receptor (hGnRH-R). Developed as a potential treatment for sex hormone-dependent disorders such as uterine fibroids, this compound has been characterized by its high potency, selectivity, and favorable pharmacokinetic profile.[1][2][3] Following its initial development, it was made available as a chemical probe through the Structural Genomics Consortium (SGC) to facilitate further research into its unique binding properties and therapeutic potential.[1]
Discovery and Optimization
This compound was identified through a dedicated drug discovery program aimed at developing novel, non-peptide antagonists for the hGnRH-R. The growth of conditions like uterine fibroids is dependent on sex hormones, making the GnRH receptor a key therapeutic target.
The discovery process began with an initial hit compound featuring a 3,3-dimethylindoline core. However, extensive variations of this core failed to yield a significant increase in potency. A critical breakthrough was achieved by altering this core to a spiroindoline system. This structural modification significantly improved GnRH-R antagonist potencies across multiple species, which was essential for successful in vivo optimization and preclinical development.
Further structure-activity relationship (SAR) studies focused on optimizing various substituents. It was found that double substitution at the C-3 and C-5 positions of the pyridylmethyl amide ring had a beneficial effect on the compound's potency. This systematic optimization effort ultimately led to the identification of this compound (also referred to as compound 5a in the primary literature) as the clinical candidate.
Mechanism of Action: GnRH Receptor Antagonism
This compound functions as a competitive antagonist at the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on gonadotropic cells in the anterior pituitary gland.
Under normal physiological conditions, hypothalamic GnRH binds to its receptor, triggering a signaling cascade that results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, stimulate the ovaries to produce estrogen and progesterone. By blocking the GnRH-R, this compound prevents the downstream release of LH and FSH, thereby suppressing the production of ovarian sex hormones. This mechanism is central to its therapeutic strategy for managing hormone-sensitive conditions.
Physicochemical and Pharmacological Properties
This compound is a spiroindoline derivative with the following chemical properties.
| Property | Value |
| IUPAC Name | (2S)-N-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1′,1′-dioxo-spiro[indoline-3,4′-thiane]-5-carboxamide |
| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ |
| Molecular Weight | 672.11 g/mol |
| CAS Number | 1631164-24-3 |
| Appearance | White to off-white powder |
| Solubility | DMSO: 2 mg/mL |
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays.
Table 1: In Vitro Receptor Antagonist Potency
| Species / Assay | Target | IC₅₀ (nM) |
| Human | GnRH-R | 21 |
| Rat | GnRH-R | 24 |
| Cynomolgus Monkey | GnRH-R | Potent |
Note: The compound showed no agonistic activity in the human GnRH-R up to 20 µM.
Table 2: In Vivo Pharmacokinetic Parameters
| Species | Sex | Half-life (t₁/₂) (hours) |
| Male Wistar Rat | Male | 13-17 |
| Female Beagle Dog | Female | 18 |
| Cynomolgus Monkey | Female | 7 |
Table 3: In Vivo Efficacy and Clinical Data
| Model / Population | Dosage | Effect |
| Ovariectomized (OVX) Rats | 0.5 - 30 mg/kg (single p.o.) | Dose-dependent suppression of plasma LH (ED₅₀ = 4.5 mg/kg) |
| Postmenopausal Women (Phase 1) | Once daily | Effective lowering of plasma LH levels by up to 49% |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available thiopyran. The following protocol is a summary of the published procedure.
Methodology:
-
Wittig Reaction: Commercially available thiopyran (54) is treated via a Wittig reaction to introduce a masked aldehyde moiety, yielding the stable enol ether intermediate (55).
-
Fischer Indole Synthesis: The indoline system is constructed from the enol ether (55) using a Fischer indole synthesis to produce the indolenine intermediate (56).
-
Grignard Reaction: A Lewis acid-catalyzed Grignard reaction is performed on indolenine (56) using cyclopropylmagnesium bromide. This key step furnishes the core spiroindoline system (57) as a racemic mixture.
-
Sulfonamide Formation & Oxidation: The spiroindoline core undergoes sulfonamide formation to yield bromo sulfonamide (58), which is subsequently oxidized to give the bromo sulfone (59).
-
Final Steps: The bromo sulfone intermediate is carried through several additional steps, including a critical amide coupling reaction, to yield the final product, this compound.
In Vivo Luteinizing Hormone (LH) Suppression Assay
This protocol describes the in vivo experiment to determine the efficacy of this compound in suppressing plasma LH levels in a rat model.
Methodology:
-
Animal Model: Ovariectomized (OVX) female Wistar rats are used. Ovariectomy removes the primary source of endogenous sex hormones, leading to elevated and stable baseline LH levels.
-
Dosing: this compound is formulated for oral administration. Rats are divided into groups and administered a single oral dose (p.o.) at varying concentrations (e.g., 0.5, 3, 10, and 30 mg/kg) or a vehicle control.
-
Sample Collection: Blood samples are collected at specified time points post-administration (e.g., over a 24-hour period).
-
LH Measurement: Plasma is separated from the blood samples. The concentration of luteinizing hormone in the plasma is quantified using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The percentage of LH suppression is calculated relative to the vehicle-treated control group. The dose-response relationship is analyzed to determine the ED₅₀ (the dose required to achieve 50% of the maximum effect).
References
Bay-784: A Technical Guide to a Novel GnRH Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-784, also known as BAY-1214784, is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] As a competitive blocker of the GnRH receptor, this compound effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism of action gives it significant therapeutic potential in the management of hormone-dependent conditions such as uterine fibroids and endometriosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a spiroindoline derivative with the chemical formula C₂₉H₂₆ClF₄N₃O₅S₂ and a molecular weight of 672.11 g/mol .[2][3]
Chemical Structure:
Physicochemical and Identification Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ | |
| Molecular Weight | 672.11 g/mol | |
| CAS Number | 1631164-24-3 | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL (clear) | |
| SMILES | O=S(CCC1(C2=C(N3S(C4=CC=C(F)C=C4)(=O)=O)C=CC(C(NCC5=C(Cl)C=C(C(F)(F)F)C=N5)=O)=C2)[C@@H]3C6CC6)(CC1)=O | |
| InChI Key | PZGSYNNVPNLHQG-SANMLTNESA-N |
Pharmacological Properties
This compound is a high-affinity antagonist of the GnRH receptor with potent activity in both human and rat species.
Pharmacodynamics:
| Parameter | Species | Value | Reference |
| IC₅₀ (GnRH-R) | Human | 21 nM | |
| IC₅₀ (GnRH-R) | Rat | 24 nM | |
| In Vivo Activity | Ovariectomized Rats | Dose-dependent suppression of plasma LH |
Pharmacokinetics:
| Species | Half-life (t₁/₂) | Reference |
| Male Wistar Rat | 13-17 hours | |
| Female Beagle | 18 hours | |
| Female Cynomolgus | 7 hours |
Mechanism of Action: GnRH Receptor Signaling Pathway
The Gonadotropin-Releasing Hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon binding of the endogenous ligand GnRH, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of gonadotropins (LH and FSH).
This compound, as a competitive antagonist, binds to the GnRH receptor and prevents the binding of GnRH, thereby inhibiting this downstream signaling cascade.
Caption: GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro GnRH Receptor Binding Assay (IC₅₀ Determination)
This protocol outlines a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the GnRH receptor.
Workflow Diagram:
Caption: Workflow for the in vitro GnRH receptor binding assay.
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human or rat GnRH receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a constant concentration of a radiolabeled GnRH agonist (e.g., [³H]-Buserelin), and serial dilutions of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of a non-labeled GnRH agonist.
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioactivity.
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Express the data as a percentage of specific binding relative to the control (no this compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
In Vivo Luteinizing Hormone (LH) Suppression Assay in Ovariectomized Rats
This protocol describes an in vivo study to evaluate the efficacy of orally administered this compound in suppressing plasma LH levels in a relevant animal model.
Workflow Diagram:
Caption: Workflow for the in vivo LH suppression assay in ovariectomized rats.
Detailed Methodology:
-
Animal Model:
-
Use adult female Wistar rats.
-
Perform bilateral ovariectomy under anesthesia to induce a state of elevated LH levels due to the removal of negative feedback from ovarian hormones.
-
Allow the animals to recover for at least two weeks before the experiment.
-
-
Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., a suspension in a vehicle like 0.5% carboxymethylcellulose).
-
Group the animals and administer either the vehicle control or different doses of this compound.
-
-
Blood Sampling:
-
At predetermined time points after dosing (e.g., 0, 2, 4, 8, and 24 hours), collect blood samples from a suitable site (e.g., the tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and LH Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of LH in the plasma samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean plasma LH concentrations for each treatment group at each time point.
-
Analyze the data for statistically significant differences between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a well-characterized GnRH receptor antagonist with a promising pharmacological profile for the treatment of hormone-sensitive disorders. Its oral bioavailability and potent in vivo activity make it a valuable tool for researchers and a potential therapeutic agent. The information and protocols provided in this technical guide are intended to facilitate further investigation and development in the field of endocrinology and women's health.
References
In Vitro Characterization of Bay-784: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-784 (also known as BAY 1214784) is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Developed as a chemical probe, it serves as a valuable tool for studying the physiological and pathological roles of the GnRH receptor. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its evaluation.
Core Compound Activity
This compound demonstrates potent antagonism of the human GnRH receptor in the nanomolar range. Its in vitro activity has been characterized across multiple species, highlighting its utility in various preclinical models.
Table 1: In Vitro Antagonist Potency of this compound at the GnRH Receptor[1]
| Species | Assay Agonist | IC50 (nM) |
| Human | Buserelin | 21 |
| Rat | Buserelin | 24 |
| Cynomolgus Monkey | Buserelin | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key in vitro assays used to characterize this compound.
GnRH Receptor Functional Antagonism Assay (FLIPR-based Calcium Mobilization)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a GnRH receptor agonist.
Workflow:
Caption: Workflow for the FLIPR-based calcium mobilization assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GnRH receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 384-well microplates and incubated overnight to allow for attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Various concentrations of this compound are added to the wells, and the plates are pre-incubated for a defined period.
-
Agonist Stimulation: A fixed concentration of a GnRH receptor agonist (e.g., buserelin) is added to the wells to stimulate calcium mobilization.
-
Signal Detection: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The IC50 values are calculated by plotting the inhibition of the agonist-induced calcium signal against the concentration of this compound.
IP-One HTRF Assay for Gq-coupled Receptor Activation
This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation, providing a functional readout of GnRH receptor signaling.
Workflow:
Caption: Workflow for the IP-One HTRF assay.
Methodology:
-
Cell Culture and Plating: Similar to the FLIPR assay, cells expressing the GnRH receptor are cultured and seeded in 384-well plates.
-
Compound and Agonist Addition: Cells are stimulated with a GnRH receptor agonist in the presence of varying concentrations of this compound.
-
IP1 Accumulation: The cells are incubated for a specific time to allow for the accumulation of IP1.
-
Cell Lysis: A lysis buffer is added to release intracellular IP1.
-
HTRF Detection: The HTRF detection reagents, consisting of an IP1 analog labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor), are added to the lysate.
-
Signal Measurement: After an incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
Data Analysis: IC50 values are determined by analyzing the dose-dependent inhibition of agonist-induced IP1 accumulation by this compound.
Signaling Pathway
This compound acts as an antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.
Caption: Antagonistic action of this compound on the GnRH receptor signaling pathway.
Upon binding of the endogenous ligand GnRH, the GnRH receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound competitively binds to the GnRH receptor, preventing GnRH-mediated activation and subsequent downstream signaling.
Selectivity Profile
The selectivity of a chemical probe is critical for its utility in target validation and mechanistic studies. This compound has been profiled against a panel of other receptors to assess its off-target activities.
Table 2: Selectivity of this compound
| Target | Activity | Notes |
| Panel of 25 GPCRs | No significant off-target liabilities | Data not shown in the primary publication, but mentioned as a key finding.[1] |
Further detailed selectivity screening data from broader panels (e.g., CEREP) would provide a more comprehensive understanding of the off-target profile of this compound.
Conclusion
This compound is a well-characterized in vitro tool for the study of GnRH receptor biology. Its high potency and selectivity make it a valuable chemical probe for elucidating the role of this receptor in various physiological and disease states. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers utilizing this compound in their studies.
References
BAY-784: An In-Depth Profile of Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selectivity profile of BAY-784 (also known as BAY-1214784), a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The following sections detail its on-target potency, off-target screening results, the experimental methodologies employed for these assessments, and the relevant signaling pathways.
On-Target and Off-Target Activity of this compound
This compound is a highly potent antagonist of the human Gonadotropin-Releasing Hormone Receptor (GnRH-R) with an IC50 of 27 nM[1]. Its selectivity has been evaluated through extensive screening against a panel of G-protein coupled receptors (GPCRs) and other key enzymes.
Quantitative Selectivity Data
The tables below summarize the known quantitative data for this compound's activity at its primary target and key off-targets identified during preclinical profiling.
Table 1: On-Target Potency of this compound
| Target | Species | Assay Type | Potency (IC50) |
| Gonadotropin-Releasing Hormone Receptor (GnRH-R) | Human | Tag Lite Binding Assay | 27 nM[1] |
Table 2: Off-Target Selectivity Profile of this compound
| Target | Target Class | Assay Type | Result |
| Cannabinoid Receptor 1 (CNR1) | GPCR | Radioligand Binding Assay | IC50 = 3.44 µM[1] |
| Mitogen-activated protein kinase 3 (MAPK3/ERK1) | Kinase | Enzyme Assay | IC50 = 4.87 µM[1] |
| Mitogen-activated protein kinase 14 (MAPK14/p38α) | Kinase | Enzyme Assay | IC50 = 10.7 µM[1] |
| Panel of 25 GPCRs | GPCR | Functional Profiling | No significant activation or inhibition (>70%) at 10 µM |
| Sigma 2 Receptor (TMEM97) | Non-GPCR | Radioligand Binding Assay | Weak activity (Ki = 1107.9 nM) |
Experimental Protocols
The following sections describe the methodologies used to determine the potency and selectivity of this compound.
Primary Potency Assessment: Tag Lite® HTRF Binding Assay
The in vitro potency of this compound on the human GnRH-R was determined using a Tag Lite® Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Principle: This assay measures the binding of a fluorescently labeled ligand to the receptor on the cell surface. A terbium cryptate (donor) is attached to the receptor, and a fluorescently labeled ligand (acceptor) is used. When the labeled ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The displacement of the labeled ligand by a test compound, such as this compound, leads to a decrease in the FRET signal, which is used to calculate the compound's binding affinity (IC50).
Protocol Outline:
-
Cell Culture: Cells stably expressing the human GnRH receptor are cultured and harvested.
-
Receptor Labeling: The GnRH receptors on the cells are labeled with a terbium cryptate donor.
-
Assay Reaction: The labeled cells are incubated with a fluorescently labeled GnRH peptide (acceptor) and varying concentrations of this compound.
-
Signal Detection: After incubation, the HTRF signal is read on a compatible plate reader, measuring the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Off-Target Selectivity Screening: Radioligand Binding and Enzyme Assays
The off-target selectivity of this compound was assessed by Eurofins-Panlabs using a combination of radioligand binding assays for receptors and enzyme inhibition assays for kinases.
Radioligand Binding Assay (e.g., for CNR1 and TMEM97):
Principle: This technique quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor. The amount of radioactivity bound to the receptor is measured in the presence and absence of the test compound.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Binding Reaction: The cell membranes are incubated with a specific radiolabeled ligand and varying concentrations of this compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of this compound. The IC50 and Ki values are then determined using non-linear regression analysis.
Enzyme Inhibition Assay (e.g., for MAPK3 and MAPK14):
Principle: This assay measures the ability of a test compound to inhibit the activity of a specific enzyme. The enzyme's activity is typically monitored by the conversion of a substrate to a product, which can be detected, for example, by the incorporation of a radiolabeled phosphate group.
Protocol Outline:
-
Enzyme Reaction: The purified kinase (e.g., MAPK3 or MAPK14) is incubated with its specific substrate, ATP (often radiolabeled with ³³P), and varying concentrations of this compound in an appropriate reaction buffer.
-
Reaction Termination: The enzymatic reaction is stopped after a defined incubation period.
-
Product Quantification: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP and measuring the incorporated radioactivity.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the relevant biological pathway and the experimental workflow for selectivity profiling.
Caption: GnRH-R signaling pathway and its inhibition by this compound.
Caption: Workflow for assessing the selectivity profile of a drug candidate.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Bay-784 (BAY 1214784)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor. Developed as a potential treatment for sex hormone-dependent disorders such as uterine fibroids, this compound modulates the hypothalamic-pituitary-gonadal axis by competitively blocking the GnRH receptor, leading to a reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiling data from preclinical in vitro and in vivo studies, as well as initial clinical findings in humans. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to facilitate a thorough understanding of this compound for research and development purposes.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the competitive antagonism of the GnRH receptor, which is a G-protein coupled receptor (GPCR).[1] This action inhibits the downstream signaling cascade that leads to the synthesis and release of gonadotropins.
In Vitro Potency
This compound demonstrates potent antagonist activity at the human and rat GnRH receptors. The half-maximal inhibitory concentration (IC50) has been determined in various cell-based functional assays.
Table 1: In Vitro Antagonist Potency of this compound
| Species | Agonist | IC50 (nM) |
| Human | Buserelin | 21 |
| Rat | Buserelin | 24 |
Data sourced from MedChemExpress.[2]
In Vivo Pharmacodynamic Effects
In vivo studies in animal models have confirmed the ability of this compound to suppress plasma LH levels in a dose-dependent manner.
Oral administration of this compound to ovariectomized (OVX) rats, a model characterized by elevated baseline LH levels, resulted in a significant and dose-dependent reduction in plasma LH.
Table 2: In Vivo LH Suppression in Ovariectomized Rats
| Dose (mg/kg, p.o.) | Maximum LH Suppression (%) | Duration of Significant Suppression (hours) |
| 3 | Significant | Not specified |
| 10 | Significant | Not specified |
| 30 | Significant | Not specified |
Data extracted from Panknin et al., 2020.
The calculated median effective dose (ED50) for LH suppression in this model was approximately 4.5 mg/kg.[2][3]
Mechanism of Action: GnRH Receptor Signaling Pathway
This compound acts as a competitive antagonist at the GnRH receptor, thereby inhibiting the signaling cascade initiated by the endogenous ligand, GnRH. Upon binding of an agonist, the GnRH receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of LH and FSH. By blocking the receptor, this compound prevents these downstream events.
References
The Potential of NF-κB Inhibition in Uterine Fibroid Treatment: A Technical Overview of Bay 11-7082
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most prevalent benign tumors in women of reproductive age, leading to significant health issues such as heavy menstrual bleeding, pelvic pain, and infertility.[1][2] Current long-term medical treatments are limited, highlighting the urgent need for novel therapeutic strategies.[2][3] This technical guide delves into the preclinical research surrounding Bay 11-7082, an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, as a potential therapeutic agent for uterine fibroids. The data presented herein summarizes the in vivo efficacy of Bay 11-7082 in a preclinical model, shedding light on its mechanism of action and providing a foundation for future research and development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immune response, cell proliferation, and apoptosis. Its aberrant activation has been implicated in the pathophysiology of various diseases, including cancer and inflammatory disorders. In the context of uterine fibroids, the NF-κB pathway is believed to play a significant role in promoting tumor growth and the excessive accumulation of extracellular matrix (ECM), a hallmark of the condition.[1]
Bay 11-7082 exerts its therapeutic effect by inhibiting the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. This inhibition prevents the translocation of the NF-κB dimer into the nucleus, thereby blocking the transcription of its target genes involved in inflammation, cell growth, and ECM production.
Signaling Pathway Diagram
Caption: The NF-κB signaling pathway and the inhibitory action of Bay 11-7082.
Preclinical Efficacy of Bay 11-7082
A preclinical study utilizing a xenograft mouse model demonstrated the in vivo efficacy of Bay 11-7082 in inhibiting the growth of human uterine fibroids. The key findings from this study are summarized below.
Quantitative Data on In Vivo Efficacy
| Parameter | Control Group | Bay 11-7082 Treated Group | Percentage Change |
| Tumor Weight | - | - | 50% Reduction |
Note: Specific baseline and end-of-study tumor weights were not provided in the source material, only the percentage reduction.
Effects on Key Genes and Proteins
Bay 11-7082 treatment resulted in a significant reduction in the expression of several key genes and proteins implicated in the pathophysiology of uterine fibroids.
| Category | Gene/Protein | Effect of Bay 11-7082 |
| Extracellular Matrix | COL3A1, FN1, LOX | Significantly Reduced |
| Growth Factors | Prolactin, VEGF, PDGFA | Significantly Reduced |
| Hormone Receptors | ESR1, PGR | Significantly Decreased |
| Inflammation & Immune Response | SPARC, TDO2, MyD88, TLR3, TLR6, IL6, TNFα, TNFRSF11A, IL1β | Inhibited Expression |
| TGF-β Pathway | TGF-β3 | Significantly Reduced |
Crosstalk with the TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) pathway is another critical signaling cascade involved in the excessive production of ECM in uterine fibroids. Research suggests a significant crosstalk between the TGF-β and NF-κB pathways. Bay 11-7082 was found to significantly reduce the expression of TGF-β3 in fibroid xenografts, suggesting that its anti-fibrotic effects may be mediated, in part, through the modulation of the TGF-β pathway.
Signaling Pathway Crosstalk Diagram
Caption: Crosstalk between the TGF-β and NF-κB signaling pathways in uterine fibroids.
Experimental Protocols
The following is a summary of the experimental methodology used in the preclinical evaluation of Bay 11-7082.
In Vivo Xenograft Model
-
Animal Model: The specific strain of immunodeficient mice was not detailed in the source material.
-
Xenograft Establishment: Human uterine fibroid tissue was implanted into the mice to establish fibroid xenografts.
-
Treatment:
-
Drug: Bay 11-7082
-
Administration Route: Intraperitoneal injection
-
Dosage and Frequency: The exact dosage and frequency of administration were not specified.
-
Duration: Two months
-
-
Monitoring:
-
Animal Health: Body weight and blood chemistry (liver, kidney, and pancreatic function) were monitored.
-
Tumor Growth: Tumor weight was measured at the end of the study.
-
-
Endpoint Analysis:
-
Gene Expression: mRNA levels of various genes in the fibroid xenografts were analyzed, likely via quantitative real-time PCR (qRT-PCR).
-
Experimental Workflow Diagram
References
Preclinical Profile of Bay-784: A Potent GnRH Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bay-784, also known as BAY 1214784, is a potent and selective, orally available, non-peptide small molecule antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). Developed by Bayer, it has been identified as a chemical probe and is available through the Structural Genomics Consortium (SGC) for open-access research.[1] This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with this compound, intended to facilitate further investigation and drug development efforts in areas where GnRH-R modulation is of therapeutic interest, such as uterine fibroids and other sex hormone-dependent conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro GnRH-R Antagonist Activity
| Species | IC50 (nM) | Agonist Used |
| Human | 21 | Buserelin |
| Rat | 24 | LHRH/Buserelin |
| Cynomolgus Monkey | Potent (double-digit nM) | Not Specified |
Data compiled from multiple sources.[2][3][4][5]
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Properties
| Species | Parameter | Value | Dosing |
| Ovariectomized (OVX) Rats | LH Suppression | ED50 = 4.5 mg/kg | Single p.o. |
| Male Wistar Rat | Half-life (t1/2) | 13-17 h | Not Specified |
| Female Beagle | Half-life (t1/2) | 18 h | Not Specified |
| Female Cynomolgus Monkey | Half-life (t1/2) | 7 h | Not Specified |
Data compiled from multiple sources.
Experimental Protocols
In Vitro GnRH-R Antagonist Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting the GnRH receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing the human GnRH receptor and a luciferase reporter gene under the control of the NFAT response element was used.
-
Assay Principle: The assay measures the ability of the antagonist to inhibit the agonist-induced activation of the GnRH receptor, which in turn leads to a decrease in the expression of the luciferase reporter gene.
-
Procedure:
-
Cells were seeded into 96-well plates and incubated.
-
This compound was added at various concentrations.
-
After a pre-incubation period, a fixed concentration of a GnRH-R agonist (Buserelin for human receptor, LHRH or Buserelin for rat receptor) was added to stimulate the receptor.
-
The plates were incubated to allow for reporter gene expression.
-
Luciferase activity was measured using a luminometer.
-
-
Data Analysis: The IC50 values, representing the concentration of this compound required to inhibit 50% of the agonist-induced response, were calculated from the dose-response curves.
In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats
Objective: To evaluate the in vivo efficacy of this compound in suppressing plasma luteinizing hormone levels.
Methodology:
-
Animal Model: Adult female Wistar rats were ovariectomized to create a model with elevated and stable baseline LH levels due to the absence of ovarian steroid feedback.
-
Acclimatization: Animals were allowed to recover from surgery and acclimatize for a minimum of two weeks.
-
Drug Administration: this compound was formulated in a suitable vehicle and administered as a single oral dose (p.o.) at various concentrations (0.5, 3, 10, and 30 mg/kg).
-
Blood Sampling: Blood samples were collected at specific time points (e.g., 4 and 8 hours post-dose) via a suitable method (e.g., tail vein or cardiac puncture).
-
LH Measurement: Plasma LH concentrations were determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat LH.
-
Data Analysis: The dose-dependent suppression of plasma LH was analyzed, and the ED50 (the dose required to achieve 50% of the maximal effect) was calculated.
Signaling Pathways and Visualizations
GnRH Receptor Signaling Pathway
The Gonadotropin-Releasing Hormone Receptor (GnRH-R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon binding of GnRH (or its agonists), the receptor undergoes a conformational change, leading to the activation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC). These signaling events ultimately lead to the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary. This compound, as a GnRH-R antagonist, blocks the initial step of this cascade by preventing the binding of GnRH to its receptor.
Caption: GnRH Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow: In Vivo LH Suppression
The following diagram illustrates the workflow for the in vivo evaluation of this compound in ovariectomized rats.
Caption: Experimental workflow for the in vivo assessment of this compound.
Conclusion
This compound is a well-characterized preclinical tool for studying the role of the GnRH receptor in various physiological and pathological processes. Its potent antagonist activity, demonstrated in both in vitro and in vivo models, combined with its oral bioavailability, makes it a valuable probe for target validation and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided herein should enable researchers to replicate and build upon the existing knowledge of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
BAY-784: A Technical Guide for a Selective GnRH Receptor Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-784 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, developed as a chemical probe to facilitate research into the physiological and pathological roles of this key regulator of the hypothalamic-pituitary-gonadal axis. As a non-peptide small molecule, this compound offers excellent oral bioavailability, making it a valuable tool for both in vitro and in vivo studies. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ |
| Molecular Weight | 672.11 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1631164-24-3 |
In Vitro Pharmacology: Potency and Activity
This compound demonstrates potent antagonism of the human and rat GnRH receptors with no agonistic activity observed.
| Parameter | Species | Value (nM) | Assay Type |
| IC₅₀ | Human GnRH-R | 21 | Tag-Lite Binding Assay |
| IC₅₀ | Rat GnRH-R | 24 | Tag-Lite Binding Assay |
In Vivo Pharmacology: Efficacy in Animal Models
Oral administration of this compound effectively suppresses luteinizing hormone (LH) levels in a dose-dependent manner in ovariectomized rats, a key indicator of GnRH receptor antagonism in vivo.
| Species | Route of Administration | ED₅₀ |
| Rat (ovariectomized) | Oral | 4.5 mg/kg |
Selectivity Profile
This compound exhibits a high degree of selectivity for the GnRH receptor. Off-target screening against a broad panel of receptors and enzymes revealed minimal activity at concentrations significantly higher than its GnRH receptor IC₅₀.
| Target | Assay Type | Activity |
| Broad panel of GPCRs | Radioligand Binding | Clean, with weak activity on TMEM97 (Ki = 1107.9 nM) |
| CNR1 | Radioligand Binding | IC₅₀ = 3.44 µM |
| MAPK3 | Enzyme Assay | IC₅₀ = 4.87 µM |
| MAPK14 | Enzyme Assay | IC₅₀ = 10.7 µM |
Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Figure 1. GnRH Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.
GnRH Receptor Binding Affinity: Tag-Lite Assay
This protocol describes a competitive binding assay using Cisbio's Tag-lite technology to determine the IC₅₀ of this compound for the GnRH receptor.
Methodological & Application
Application Notes and Protocols for BAY-784 In Vivo Experiments
These application notes provide a comprehensive overview of the in vivo experimental protocols for BAY-784, a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The following sections detail the methodologies for key in vivo experiments, present quantitative data in a structured format, and illustrate the relevant signaling pathway.
Signaling Pathway
This compound acts as a competitive antagonist to the Gonadotropin-Releasing Hormone Receptor. This intervention disrupts the downstream signaling cascade that is crucial for the production and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Consequently, this leads to a reduction in the synthesis of gonadal steroids, such as testosterone and estrogen.
Caption: Mechanism of action of this compound as a GnRH-R antagonist.
In Vivo Experimental Protocols
The following protocols are based on preclinical studies evaluating the in vivo efficacy and pharmacokinetics of this compound.
Luteinizing Hormone (LH) Suppression in Ovariectomized Rats
This experiment is designed to assess the in vivo potency of this compound in a model of elevated LH levels.
Experimental Workflow:
Caption: Workflow for the LH suppression experiment in OVX rats.
Methodology:
-
Animal Model: Adult female Wistar rats are surgically ovariectomized (OVX) to induce a state of chronically elevated plasma luteinizing hormone (LH) levels.
-
Acclimatization: Animals are allowed to recover from surgery and acclimatize to the housing conditions for a minimum of one week.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., PEG400/H₂O/EtOH, 60:30:10) and administered as a single oral gavage.[1] A vehicle control group receives the formulation without the active compound.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 4, 8, and 24 hours) for the analysis of plasma LH concentrations.[2]
-
Analysis: Plasma LH levels are quantified using a standard electrochemiluminescence immunoassay (ECLIA).[1] The percentage of LH suppression relative to the vehicle control is calculated for each dose and time point.
Pharmacokinetic Analysis in Rodents and Non-Rodents
This protocol outlines the procedures for determining the pharmacokinetic profile of this compound in various species.
Methodology:
-
Animal Models: Male Wistar rats, female beagle dogs, and female cynomolgus monkeys are used for pharmacokinetic studies.[2]
-
Administration: A single dose of this compound is administered orally (p.o.).[2]
-
Blood Sampling: Serial blood samples are collected at various time points post-administration.
-
Plasma Concentration Analysis: The concentration of this compound in plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including half-life (t½), are calculated from the plasma concentration-time profiles.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy of this compound in Ovariectomized Rats
| Dosage (mg/kg, p.o.) | Effect on Plasma LH Levels | Calculated ED₅₀ |
| 0.5 | Dose-dependent suppression | 4.5 mg/kg (at 4/8 hours) |
| 3 | Dose-dependent suppression | |
| 10 | Significant reduction, comparable to cetrorelix (0.1 mg/kg, s.c.) for at least 6 hours | |
| 30 | Strong suppression |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Sex | Half-life (t½) |
| Wistar Rat | Male | 13-17 hours |
| Beagle | Female | 18 hours |
| Cynomolgus Monkey | Female | 7 hours |
References
Application Notes and Protocols for Cell-Based Assays Using Bay-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-784 (also known as BAY 1214784) is a potent and selective antagonist of the human Gonadotropin-Releasing Hormone Receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family.[1][2][3] The GnRH-R plays a pivotal role in the reproductive endocrine axis by controlling the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the GnRH-R signaling pathway is implicated in various hormone-dependent diseases. This compound serves as a valuable chemical probe for studying GnRH-R biology and for the development of novel therapeutics.
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and other GnRH-R modulators. The protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Mechanism of Action
The primary mechanism of action of this compound is the competitive antagonism of the GnRH-R. By binding to the receptor, this compound blocks the downstream signaling cascade initiated by the endogenous ligand, GnRH. The GnRH-R is primarily coupled to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This calcium signal is a key event in the cellular response to GnRH, ultimately leading to the secretion of LH and FSH from gonadotropic cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against human and rat GnRH-R.
| Target | Species | Assay Type | Agonist | IC50 (nM) | Reference |
| GnRH-R | Human | Inositol Phosphate (IP1) Accumulation | Buserelin | 21 | [1] |
| GnRH-R | Rat | Inositol Phosphate (IP1) Accumulation | Buserelin | 24 | [1] |
Signaling Pathway Diagram
Caption: GnRH-R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
a. αT3-1 Cells (Endogenous GnRH-R Expression)
-
Description: A mouse pituitary gonadotrope cell line that endogenously expresses the GnRH receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
b. CHO-K1 or HEK293 Cells (Recombinant GnRH-R Expression)
-
Description: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are suitable hosts for stable or transient expression of the human GnRH-R.
-
Culture Medium:
-
CHO-K1: F-12K Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HEK293: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Transfection (for stable cell line generation):
-
Transfect cells with a mammalian expression vector containing the human GnRH-R cDNA using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate selection antibiotic (e.g., G418, puromycin) as dictated by the expression vector.
-
Expand and maintain the stable cell line in culture medium containing the selection antibiotic.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-4 days or when they reach 80-90% confluency.
Inositol Phosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq/11 pathway activation. The HTRF® IP-One assay from Cisbio is a commonly used format.
Experimental Workflow
Caption: Workflow for the HTRF IP1 accumulation assay.
Protocol:
-
Cell Seeding: Seed GnRH-R expressing cells (e.g., stable CHO-K1 or HEK293 cells) into a 96-well white, solid-bottom plate at a density of 40,000-80,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Pre-incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of a GnRH-R agonist (e.g., Buserelin, typically at its EC80 concentration) in stimulation buffer containing lithium chloride (LiCl) to all wells (except for the negative control). LiCl is used to inhibit the degradation of IP1.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Detection: Lyse the cells and add the HTRF IP-One detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Signal Reading: After a 60-minute incubation at room temperature, read the HTRF signal on a compatible plate reader (emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the antagonist response as a function of this compound concentration to determine the IC50 value.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon GnRH-R activation. Fluorescent calcium indicators, such as Fluo-4 AM, are commonly used.
Experimental Workflow
Caption: Workflow for the calcium flux assay.
Protocol:
-
Cell Seeding: Seed GnRH-R expressing cells into a 96-well black-wall, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence (Ex/Em ~490/525 nm for Fluo-4).
-
Inject a serial dilution of this compound (or vehicle) and incubate for a short period (e.g., 5-15 minutes).
-
Inject a fixed concentration of a GnRH-R agonist and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.
Luteinizing Hormone (LH) Secretion Assay
This assay directly measures the amount of LH secreted from pituitary gonadotrope cells in response to GnRH-R stimulation. This is a highly physiologically relevant assay.
Experimental Workflow
Caption: Workflow for the LH secretion assay.
Protocol:
-
Cell Seeding: Seed pituitary cells (e.g., αT3-1 or primary pituitary cells) in a 24-well plate and culture until they reach the desired confluency.
-
Wash and Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound (or vehicle) for 30-60 minutes at 37°C.
-
Stimulation: Add a GnRH-R agonist at a fixed concentration and incubate for a defined period (e.g., 1-4 hours) to allow for LH secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration as a function of this compound concentration to determine the inhibitory effect and calculate the IC50 value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal in fluorescence assays | Incomplete removal of fluorescent dye | Ensure thorough washing after dye loading. Use a background suppressor if available. |
| Low signal-to-noise ratio | Low receptor expression; Inappropriate agonist concentration | Verify GnRH-R expression in the cell line. Optimize the agonist concentration to be near its EC80. |
| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| No response to agonist | Inactive agonist; Cell line has lost receptor expression | Use a fresh, validated batch of agonist. Periodically check receptor expression via qPCR or binding assays. |
Conclusion
The cell-based assays described in these application notes provide a robust framework for characterizing the pharmacological properties of this compound and other GnRH-R modulators. By employing these protocols, researchers can obtain reliable and reproducible data on compound potency and mechanism of action, which is essential for advancing drug discovery and development programs targeting the GnRH receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dienogest in Animal Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to pelvic pain and infertility. Animal models are crucial for understanding the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutics. While information on a compound designated "BAY-784" is not publicly available, Dienogest, a synthetic progestin developed by Bayer, is a widely studied and clinically validated treatment for endometriosis. These application notes provide detailed protocols for the use of Dienogest in established rat and mouse models of surgically induced endometriosis, based on published research.
Dienogest is a selective progesterone receptor agonist that exerts its therapeutic effects through multiple mechanisms, including the inhibition of ovulation, suppression of estrogen production, and direct anti-proliferative and anti-inflammatory effects on endometriotic lesions.[1] These protocols are intended to serve as a guide for researchers investigating the efficacy and mechanism of action of progestins and other compounds in preclinical models of endometriosis.
Signaling Pathway of Progestins in Endometriosis
Progestins like Dienogest primarily act by binding to progesterone receptors in endometrial and endometriotic tissue. This interaction triggers a cascade of downstream effects that lead to the atrophy of the lesions. The simplified signaling pathway is depicted below.
Caption: Simplified signaling pathway of progestins in endometriotic cells.
Experimental Protocols
I. Rat Model of Surgically Induced Endometriosis
This protocol is adapted from studies evaluating the effect of Dienogest on endometrial-like lesions in rats.[2]
A. Experimental Workflow
Caption: Experimental workflow for the rat endometriosis model.
B. Detailed Methodology
-
Animal Model: Adult female Sprague-Dawley rats (8-10 weeks old).
-
Induction of Endometriosis:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Perform a ventral midline laparotomy to expose the uterus.
-
Ligate and remove one uterine horn.
-
Place the excised uterine horn in sterile saline.
-
Cut the uterine horn into small fragments (e.g., 3x3 mm).
-
Suture the uterine fragments to the peritoneal wall or mesenteric blood vessels.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required.
-
-
Treatment Protocol:
-
Allow a recovery and lesion establishment period of approximately 14 days.
-
Perform a second laparotomy to measure the baseline size of the endometriotic lesions.
-
Randomize animals into treatment groups.
-
Prepare Dienogest formulation for oral gavage (e.g., suspended in a vehicle like 0.5% carboxymethyl cellulose).
-
Administer Dienogest orally once daily for 28 days at doses of 0.3 mg/kg and 1.0 mg/kg.[2]
-
Administer vehicle to the control group and a positive control (e.g., Danazol 100 mg/kg/day) to another group.[2]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, perform a final laparotomy and measure the dimensions of the endometriotic lesions.
-
Calculate the lesion area or volume.
-
Excise the lesions and the remaining uterine horn for histological analysis and measurement of uterine weight.
-
Euthanize the animals according to approved protocols.
-
II. Mouse Model of Surgically Induced Endometriosis
This protocol is based on a mouse model used to evaluate the therapeutic effects of Dienogest.[1]
A. Experimental Workflow
Caption: Experimental workflow for the mouse endometriosis model.
B. Detailed Methodology
-
Animal Model: Donor mice (e.g., ICR) and recipient mice (e.g., C57BL/6), approximately 8 weeks old.
-
Induction of Endometriosis:
-
Perform ovariectomy on both donor and recipient mice.
-
After a recovery period, prime donor mice with estradiol and progesterone to induce a decidualized endometrium.
-
Induce decidualization in one uterine horn of the donor mice.
-
Harvest the decidualized endometrial tissue from the donor mice.
-
Prepare a suspension of endometrial tissue fragments in saline.
-
Inject the endometrial tissue suspension (e.g., 40 mg of tissue in 0.2 mL of saline) into the pelvic cavity of the recipient mice.
-
-
Treatment Protocol:
-
Allow a period for lesion establishment (e.g., 7 days).
-
Randomize recipient mice into treatment groups.
-
Administer Dienogest (1 mg/kg) or saline (control) daily for 14 days. The route of administration should be consistent (e.g., subcutaneous injection or oral gavage).
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice and collect peritoneal, uterine, and intestinal tissues.
-
Visually inspect for and count the number of endometriotic lesions.
-
Measure the size of the lesions.
-
Process tissues for histological examination to confirm the presence of endometrial glands and stroma.
-
Analyze tissues for gene and protein expression of relevant markers (e.g., inflammatory cytokines, cell proliferation markers).
-
Data Presentation
The following tables summarize the type of quantitative data that can be generated from these animal model studies.
Table 1: Efficacy of Dienogest in a Rat Model of Endometriosis
| Treatment Group | Dose (mg/kg/day) | Mean Lesion Area (mm²) at Baseline | Mean Lesion Area (mm²) after 28 Days | % Reduction in Lesion Area | Mean Uterine Horn Weight (g) |
| Vehicle Control | - | ||||
| Dienogest | 0.3 | ||||
| Dienogest | 1.0 | ||||
| Positive Control | (e.g., 100) |
Data in this table is illustrative and should be replaced with experimental results.
Table 2: Efficacy of Dienogest in a Mouse Model of Endometriosis
| Treatment Group | Dose (mg/kg/day) | Mean Number of Lesions | Mean Lesion Size (mm³) | Relative mRNA Expression (Fold Change vs. Control) |
| Inflammatory Marker (e.g., IL-6) | ||||
| Saline Control | - | 1.0 | ||
| Dienogest | 1.0 |
Data in this table is illustrative and should be replaced with experimental results.
Conclusion
The provided protocols for rat and mouse models of surgically induced endometriosis offer a robust framework for evaluating the preclinical efficacy of Dienogest and other potential therapeutic agents. Consistent application of these methodologies will yield reproducible and comparable data, facilitating the development of novel treatments for endometriosis. Researchers should adapt these protocols based on their specific research questions and institutional animal care and use guidelines.
References
Application Notes and Protocols for Solubilizing Bay-784 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-784 is a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor that plays a pivotal role in reproductive physiology. Understanding the cellular effects of this compound is crucial for research in areas such as oncology, endocrinology, and reproductive medicine. Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, guidance on its use in cell-based assays, and an overview of the GnRH receptor signaling pathway.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below. The solubility data is essential for preparing appropriate stock solutions for cell culture experiments.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆ClF₄N₃O₅S₂ | --- |
| Molecular Weight | 672.11 g/mol | --- |
| Appearance | White to beige powder | --- |
| Solubility in DMSO | 2 mg/mL | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 672.11 g/mol = 6.72 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 6.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Solubilization:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions and Dosing in Cell Culture
This protocol outlines the dilution of the this compound stock solution for use in cell culture experiments. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being ideal for most cell lines to minimize off-target effects.[2][3][4][5]
Procedure:
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be 0.1%.
-
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in your experiment, but without the compound. This allows for the assessment of any effects of the solvent on the cells.
-
-
Stability in Culture Medium:
-
The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. For long-term experiments (>24 hours), it is advisable to perform a preliminary experiment to assess its stability under your specific culture conditions. This can be done by measuring the concentration of this compound in the medium at different time points using analytical methods such as HPLC.
-
Experimental Workflow
Caption: A streamlined workflow for the preparation and use of this compound in cell culture experiments.
GnRH Receptor Signaling Pathway
This compound acts as an antagonist to the GnRH receptor (GnRH-R), a G-protein coupled receptor. Upon binding of its natural ligand, GnRH, the GnRH-R activates intracellular signaling cascades. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to downstream effects, including the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in gonadotrophs.
Caption: The GnRH receptor signaling pathway and the antagonistic action of this compound.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation in stock solution | Incomplete dissolution or exceeding solubility limit. | Ensure the correct amount of DMSO is used. Gentle warming (37°C) and vortexing can aid dissolution. If precipitation persists, prepare a fresh solution. |
| Precipitation upon dilution in aqueous medium | The compound may be less soluble in aqueous solutions. | Prepare intermediate dilutions in a mix of DMSO and medium before the final dilution. Ensure rapid mixing upon addition to the final culture volume. Consider using a lower final concentration. |
| High background cytotoxicity in vehicle control | The final DMSO concentration is too high for the specific cell line. | Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. Aim for a final DMSO concentration of ≤ 0.1%. |
| Variability in experimental results | Inconsistent stock solution concentration, degradation of the compound, or improper handling. | Ensure accurate weighing and pipetting. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Confirm the stability of this compound under your experimental conditions. |
Disclaimer: These protocols and application notes are intended for research use only. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct appropriate validation studies. Always follow standard laboratory safety procedures.
References
Application Notes and Protocols for Bay-784 Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-784 (also known as BAY-1214784) is a potent and selective, orally available, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] By competitively blocking the GnRH receptor in the pituitary gland, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] This, in turn, suppresses the production of downstream sex hormones, such as testosterone and estradiol.[3] These application notes provide a summary of the available pharmacokinetic data of this compound in cynomolgus monkeys and detailed protocols for its administration and evaluation in a research setting.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Female Cynomolgus Monkeys
| Parameter | Intravenous (IV) Administration (0.5 mg/kg) | Oral (PO) Administration (2.0 mg/kg) |
| t½ (h) | 7 | 7 |
| CL (mL/min/kg) | 10 | - |
| Vss (L/kg) | 5.6 | - |
| AUC (ng·h/mL) | 770 | 1100 |
| Cmax (ng/mL) | - | 210 |
| Tmax (h) | - | 2.0 |
| F (%) | - | 36 |
Data sourced from Panknin et al. (2020).[1] Abbreviations: t½, half-life; CL, clearance; Vss, volume of distribution at steady state; AUC, area under the curve; Cmax, maximum concentration; Tmax, time to maximum concentration; F, bioavailability.
Signaling Pathway
The primary mechanism of action for this compound is the competitive antagonism of the GnRH receptor on pituitary gonadotrophs. This blockade prevents the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Protocols
The following protocols are based on the available information for this compound and established methodologies for non-human primate research.
Animal Model
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Sex: Female
-
Source: Hartelust (Tilburg, Netherlands) or other approved vendor.
-
Housing: Animals should be housed according to institutional guidelines under a 12h/12h light/dark cycle and maintained under standard conditions.
Experimental Workflow
Protocol for Intravenous (IV) Administration
Materials:
-
This compound formulated for intravenous administration.
-
Sterile saline or other appropriate vehicle.
-
Infusion pump and lines.
-
Catheter (appropriate size for saphenous or cephalic vein).
-
Anesthetic (e.g., ketamine) and reversal agents as per institutional guidelines.
-
Clippers and surgical scrub.
Procedure:
-
Anesthetize the monkey following approved institutional protocols.
-
Shave and aseptically prepare the catheter insertion site (e.g., saphenous or cephalic vein).
-
Place the catheter and secure it.
-
Prepare the infusion of this compound at a concentration to deliver 0.5 mg/kg over a 15-minute period.
-
Connect the infusion line to the catheter and start the infusion pump.
-
Monitor the animal for any adverse reactions during and after the infusion.
-
Once the infusion is complete, flush the catheter with sterile saline.
-
Follow the blood sampling protocol (Protocol 5).
-
After the final blood sample, remove the catheter and apply pressure to the site to prevent hematoma formation.
-
Allow the animal to recover from anesthesia under observation.
Protocol for Oral (PO) Administration
Materials:
-
This compound formulated for oral administration.
-
Appropriate vehicle for oral gavage.
-
Gavage tube of appropriate size and length for a cynomolgus monkey.
-
Syringe.
Procedure:
-
Confirm the appropriate dose of this compound (e.g., 2.0 mg/kg) and prepare the formulation.
-
Gently restrain the conscious or lightly sedated monkey as per institutional guidelines.
-
Measure the gavage tube from the tip of the monkey's nose to the last rib to ensure proper placement in the stomach.
-
Moisten the tip of the gavage tube with water or a non-irritating lubricant.
-
Gently pass the tube over the tongue and down the esophagus into the stomach. Confirm proper placement.
-
Slowly administer the this compound formulation.
-
Flush the tube with a small amount of vehicle to ensure the full dose is delivered.
-
Carefully withdraw the gavage tube.
-
Observe the animal for any signs of distress or regurgitation.
-
Follow the blood sampling protocol (Protocol 5).
Protocol for Serial Blood Sampling
Materials:
-
Blood collection tubes (e.g., EDTA or serum separator tubes).
-
Needles and syringes or vacutainer system.
-
Anesthetic (if required for restraint).
-
Centrifuge.
-
Cryovials for plasma/serum storage.
Procedure:
-
Collect blood samples at predetermined time points to characterize the pharmacokinetic profile. Suggested time points based on the reported Tmax and half-life could include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Restrain the monkey as required. Blood can be collected from the femoral, saphenous, or cephalic vein.
-
Collect the required volume of blood at each time point. The total volume of blood collected should not exceed institutional limits (typically 10-15% of total blood volume over a 2-4 week period).
-
For plasma, collect blood in EDTA tubes, gently invert, and place on ice. For serum, collect in serum separator tubes and allow to clot at room temperature.
-
Process the samples by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) within 30-60 minutes of collection.
-
Aliquot the resulting plasma or serum into labeled cryovials.
-
Store the samples at -80°C until analysis.
Conclusion
The provided data and protocols offer a framework for the administration and evaluation of this compound in non-human primate models. Adherence to these guidelines, in conjunction with institution-specific animal care and use protocols, will facilitate the generation of robust and reproducible data for this promising GnRH receptor antagonist. Researchers should adapt these protocols as necessary based on specific experimental objectives and institutional requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - American Chemical Society - Figshare [acs.figshare.com]
- 3. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: GnRH Receptor Binding Assay with Bay-784
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal axis. Its activation governs the synthesis and secretion of gonadotropins, which in turn regulate reproductive function. Dysregulation of the GnRH receptor signaling pathway is implicated in various pathologies, including hormone-dependent cancers and reproductive disorders, making it a key target for therapeutic intervention.
Bay-784 is a potent and selective antagonist of the human Gonadotropin-Releasing Hormone receptor (hGnRH-R)[1][2][3]. Understanding the binding characteristics of novel antagonists like this compound is crucial for drug development and for elucidating the molecular pharmacology of the GnRH receptor. This document provides detailed application notes and protocols for conducting a GnRH receptor binding assay using this compound, intended for researchers, scientists, and drug development professionals.
Data Presentation
The binding affinity of this compound for the GnRH receptor is a critical parameter for its characterization. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency.
| Compound | Target Receptor | IC50 (nM) | Reference |
| This compound | Human GnRH-R | 21 | [1][4] |
| This compound | Rat GnRH-R | 24 |
Note on Ki Calculation:
The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used in the assay. To determine the inhibition constant (Ki), which is an absolute measure of binding affinity, the Cheng-Prusoff equation can be used:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
This calculation allows for the standardization of binding affinity data across different experimental setups.
GnRH Receptor Signaling Pathway
Upon binding of GnRH, the GnRH receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11. This initiates a cascade of intracellular signaling events, as depicted in the diagram below. This compound, as a competitive antagonist, prevents the initiation of this signaling cascade by blocking the binding of the natural ligand, GnRH.
Experimental Protocols
Cell Culture and Membrane Preparation
This protocol describes the preparation of crude cell membranes from a suitable cell line expressing the GnRH receptor (e.g., HEK293, COS-7, or αT3-1 cells).
Materials:
-
GnRH receptor-expressing cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), ice-cold
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Protocol:
-
Culture the selected cell line to confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer (20-30 strokes) or sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using the Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the IC50 of this compound for the GnRH receptor using a radiolabeled ligand such as [¹²⁵I]buserelin.
Materials:
-
Prepared cell membranes expressing the GnRH receptor
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]buserelin) at a concentration close to its Kd
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., a high concentration of unlabeled GnRH or a potent GnRH agonist/antagonist)
-
96-well filter plates (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate Setup:
-
Total Binding: Assay Buffer + Radioligand + Cell Membranes
-
Non-specific Binding (NSB): Assay Buffer + Radioligand + Cell Membranes + Non-specific binding control
-
Competition: Assay Buffer + Radioligand + Cell Membranes + varying concentrations of this compound
-
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (typically <1%).
-
To each well of the 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific binding control or this compound dilution.
-
50 µL of radioligand at the desired concentration.
-
100 µL of the cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the Data Presentation section.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: High-Throughput Screening for GnRH Receptor Antagonists Using a Calcium Mobilization Assay with Bay-784
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for a no-wash, fluorescence-based calcium mobilization assay to screen for antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor, using Bay-784 as a representative compound. The GnRH receptor, a Gq-protein coupled receptor (GPCR), plays a pivotal role in reproductive physiology, and its modulation is a key therapeutic strategy for various hormone-dependent diseases. This assay offers a robust and high-throughput compatible method for identifying and characterizing novel GnRH receptor antagonists.
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor is a member of the seven-transmembrane GPCR family. Its activation by the endogenous ligand GnRH initiates a signaling cascade through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be detected using fluorescent calcium indicators, providing a direct measure of receptor activation.
This compound is a potent and selective antagonist of the human GnRH receptor.[1] This application note describes a method to quantify the antagonistic activity of compounds like this compound by measuring their ability to inhibit the calcium mobilization induced by a GnRH receptor agonist.
Signaling Pathway
The activation of the GnRH receptor initiates a well-defined signaling cascade culminating in the release of intracellular calcium. The key steps are outlined in the diagram below.
Caption: GnRH receptor signaling pathway leading to calcium mobilization.
Experimental Workflow
The following diagram illustrates the workflow for the calcium mobilization assay to screen for GnRH receptor antagonists.
Caption: Experimental workflow for the GnRH receptor antagonist calcium mobilization assay.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | MedChemExpress | HY-133080 |
| Leuprolide Acetate (GnRH Agonist) | Sigma-Aldrich | L0768 |
| CHO-K1/GnRHR cells | Eurofins Discovery | Varies |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| HEPES | Thermo Fisher Scientific | 15630080 |
| 96-well black, clear bottom plates | Corning | 3603 |
Detailed Experimental Protocol
Cell Culture and Plating
-
Culture CHO-K1 cells stably expressing the human GnRH receptor in a suitable growth medium recommended by the supplier.
-
The day before the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
Preparation of Reagents
-
Assay Buffer: Prepare HBSS containing 20 mM HEPES. Adjust the pH to 7.4.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH to a final concentration of 250 mM.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO to a final concentration of 1 mM.
-
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer. For each plate, mix 20 µL of 1 mM Fluo-4 AM with 10 µL of Pluronic F-127 (20% in DMSO) in 10 mL of Assay Buffer containing 5 mM probenecid.
-
Compound Plates: Prepare serial dilutions of this compound and any other test compounds in Assay Buffer. Also, prepare a solution of a reference GnRH agonist (e.g., Leuprolide Acetate) at 2X the final EC80 concentration in Assay Buffer.
Calcium Mobilization Assay
-
Dye Loading:
-
Remove the growth medium from the cell plates.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist Assay:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Add the serially diluted this compound or other antagonists to the respective wells and incubate for 15-30 minutes.
-
After the pre-incubation period, add the GnRH agonist solution to all wells to achieve a final concentration equivalent to the EC80.
-
Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for at least 120 seconds.
-
Data Analysis
-
The change in fluorescence is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
For the antagonist dose-response curve, normalize the data to the response of the agonist alone (100% activity) and a no-agonist control (0% activity).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Representative Data
The following tables present example quantitative data that can be obtained from this assay.
Table 1: Agonist Potency Determination
| Agonist | Cell Line | EC50 (nM) |
| GnRH (1-3) | CHO-hGnRHR | 0.5 - 5 |
| Leuprolide Acetate | CHO-hGnRHR | 1 - 10 |
Note: EC50 values are literature-based and may vary depending on the specific cell line and assay conditions.
Table 2: Antagonist (this compound) Potency Determination
| Antagonist | Cell Line | Agonist Used (at EC80) | IC50 (nM) |
| This compound | CHO-hGnRHR | Leuprolide Acetate | 21 - 24[1] |
| Cetrorelix (Reference) | HEK293/GnRHR | GnRH | ~1.56[2] |
Note: The IC50 for this compound is based on its reported GnRH-R binding affinity.[1] The IC50 for Cetrorelix is derived from a cAMP inhibition assay and serves as a reference.[2] Actual IC50 values from a calcium mobilization assay should be experimentally determined.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM, cell death | Ensure complete removal of dye loading solution (if not using a no-wash kit), check cell viability. |
| Low signal-to-noise ratio | Low receptor expression, insufficient dye loading, low agonist concentration | Use a cell line with higher receptor expression, optimize dye loading time and concentration, use an appropriate agonist concentration (EC80). |
| High well-to-well variability | Uneven cell plating, pipetting errors | Ensure a single-cell suspension before plating, use calibrated pipettes, automate liquid handling steps if possible. |
Conclusion
The described calcium mobilization assay provides a sensitive and reliable method for the functional characterization of GnRH receptor antagonists like this compound. The protocol is amenable to high-throughput screening and can be adapted for the evaluation of a wide range of compounds targeting the GnRH receptor.
References
Bay-784: A Potent Tool for Interrogating GnRH Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bay-784 is a potent and selective, orally available, small-molecule antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4] Its high affinity and specificity for the GnRH receptor make it an invaluable research tool for elucidating the complex signaling pathways regulated by GnRH. This document provides detailed application notes and experimental protocols for utilizing this compound to study GnRH signaling, along with quantitative data and visual representations of the underlying mechanisms and workflows.
Data Presentation
This compound exhibits potent antagonism of the GnRH receptor across multiple species. The following table summarizes its key quantitative data.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human GnRH-R | 21 nM | [3] |
| IC₅₀ | Rat GnRH-R | 24 nM | |
| In vivo Efficacy (ED₅₀) | Ovariectomized (OVX) rats (Luteinizing Hormone suppression) | 4.5 mg/kg (p.o.) |
Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Upon binding of GnRH, the receptor activates a cascade of intracellular events culminating in the synthesis and release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This compound, as a competitive antagonist, blocks the initial step of this cascade by preventing GnRH from binding to its receptor.
As an antagonist, this compound prevents the activation of this pathway.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the GnRH receptor using a competitive binding assay with a radiolabeled GnRH analog.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled GnRH agonist (for non-specific binding determination)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-hGnRHR cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of [¹²⁵I]-Buserelin (e.g., 50 pM)
-
Increasing concentrations of this compound (for competition curve) or a high concentration of unlabeled GnRH agonist (for non-specific binding) or buffer alone (for total binding).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor (or other suitable cell line)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
GnRH agonist (e.g., Buserelin)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed HEK293-hGnRHR cells into 96-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Mobilization Measurement:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of GnRH agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the cell plate in the fluorescence plate reader.
-
Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Measure the baseline fluorescence.
-
Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the response of the GnRH agonist alone.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC₅₀ value for the inhibition of calcium mobilization.
-
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a GnRH receptor antagonist like this compound.
Conclusion: this compound is a powerful pharmacological tool for the investigation of GnRH receptor signaling. Its well-characterized potency and mechanism of action, combined with the detailed protocols provided herein, enable researchers to effectively probe the physiological and pathophysiological roles of the GnRH pathway in various biological systems.
References
- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Bay-784 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay-784, a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BAY 1214784, is a small molecule, non-peptide antagonist of the human Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1] As a GnRH-R antagonist, this compound competitively binds to the GnRH receptor in the pituitary gland, thereby blocking the action of the native GnRH. This inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of downstream sex hormones like estrogen and testosterone. This compound has shown potent and selective antagonism for human and rat GnRH-R with IC50 values of 21 nM and 24 nM, respectively.[2][3]
Q2: What are the known solubility characteristics of this compound?
This compound is a lipophilic compound with limited aqueous solubility. Its solubility has been reported to be low at a pH of 6.5. The most commonly used solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. Subsequently, this stock solution can be diluted into aqueous buffers or cell culture media for your experiments. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.
Q4: Can this compound be used in in-vivo animal studies?
Yes, this compound has been successfully used in in-vivo studies with rodents.[2] It is orally bioavailable and has demonstrated a dose-dependent suppression of plasma luteinizing hormone levels in rats.[2]
Troubleshooting Guide
Issue 1: this compound is precipitating in my aqueous experimental buffer.
-
Cause: this compound has limited aqueous solubility. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution:
-
Lower the final concentration: Attempt to use a lower final concentration of this compound in your experiment if your experimental design allows.
-
Use a co-solvent: For in vitro assays, consider a serial dilution approach. First, dilute the DMSO stock in a small volume of a less polar solvent that is miscible with your aqueous buffer (e.g., ethanol) before the final dilution into the aqueous medium. Always include a vehicle control with the same final solvent concentrations in your experiment.
-
Formulation for in vivo studies: For animal studies, a specific formulation vehicle may be necessary to improve solubility and bioavailability. A previously reported successful formulation for oral administration in rats is a mixture of PEG400, water, and ethanol in a 60:30:10 ratio.
-
Issue 2: Inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can arise from several factors, including inaccurate compound concentration due to precipitation, or solvent effects at higher concentrations.
-
Solution:
-
Visually inspect for precipitation: Before adding to your cells, always visually inspect the final diluted solution for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution method as described above.
-
Sonication: Gentle sonication of the solution after dilution may help to redissolve small amounts of precipitate.
-
Optimize solvent concentration: Ensure the final concentration of DMSO or other organic solvents is consistent across all experiments and is below the tolerance level for your specific cell line (typically ≤ 0.1-0.5%). Run a vehicle control with the highest concentration of the solvent used.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | 2 mg/mL | Clear solution |
| Aqueous Buffer (pH 6.5) | Not specified | Limited solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 672.11 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 6.72 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. A clear solution should be obtained.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (1 month), 4°C is acceptable.
-
Protocol 2: Formulation of this compound for In Vivo Oral Administration
This protocol is based on a formulation reported for in vivo studies in rats.
-
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG400)
-
Sterile Water
-
Ethanol (EtOH)
-
-
Procedure:
-
Prepare the vehicle by mixing PEG400, sterile water, and ethanol in a 60:30:10 volume ratio (e.g., 600 µL PEG400, 300 µL water, 100 µL ethanol).
-
Weigh the required amount of this compound for your desired dose.
-
First, dissolve the this compound powder in the ethanol portion of the vehicle.
-
Gradually add the PEG400 while mixing.
-
Finally, add the water dropwise while continuously mixing to form a clear solution.
-
The final formulation should be prepared fresh before administration.
-
Mandatory Visualizations
Caption: GnRH Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for this compound.
References
- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tebubio.com [tebubio.com]
Technical Support Center: Optimizing Bay-784 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bay-784, a potent Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR). By binding to GnRH-R, this compound blocks the downstream signaling cascade initiated by the natural ligand, GnRH. This inhibition prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Q2: What is a recommended starting concentration for this compound in in vitro cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its known half-maximal inhibitory concentration (IC50) of 21 nM for the human GnRH receptor, a concentration range spanning several orders of magnitude around this value is recommended.[1] A broad range, for instance, from 1 nM to 10 µM, will help in identifying the effective concentration window for your specific cell line and assay. For initial experiments, a concentration of 100 nM, which is approximately 5-fold higher than the IC50, could be a reasonable starting point.
Q3: How should I prepare and dissolve this compound for cell culture experiments?
A3: this compound has limited aqueous solubility. Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to minimize the final DMSO concentration in the media to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q4: What are the key signaling pathways affected by this compound?
A4: As a GnRH receptor antagonist, this compound primarily inhibits the signaling pathways activated by GnRH. The GnRH receptor is coupled to Gαq/11 proteins. Upon GnRH binding, Gαq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, which ultimately regulate the expression of gonadotropin genes. This compound blocks these signaling events by preventing the initial binding of GnRH to its receptor.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed at Expected Concentrations
-
Possible Cause:
-
Compound Degradation: Improper storage of this compound powder or stock solutions can lead to degradation.
-
Low Receptor Expression: The cell line used may have low or no expression of the GnRH receptor.
-
Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect the effects of GnRH receptor antagonism.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure this compound has been stored correctly (powder at -20°C). Prepare fresh stock solutions.
-
Confirm GnRH Receptor Expression: Use RT-PCR or Western blotting to confirm the presence of GnRH receptor mRNA or protein in your cell line.
-
Optimize Assay Endpoint: If measuring downstream signaling, ensure the chosen marker (e.g., phosphorylated ERK) is robustly induced by a GnRH agonist in your system.
-
Increase Concentration Range: If no effect is seen, cautiously extend the concentration range of this compound in your dose-response experiment.
-
Issue 2: Significant Cytotoxicity Observed
-
Possible Cause:
-
High Compound Concentration: The concentrations of this compound used may be toxic to the cells.
-
DMSO Toxicity: The final concentration of DMSO in the cell culture media may be too high.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity.
-
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration of this compound in your cell line using an assay like MTT or resazurin. This will help define a non-toxic working concentration range.
-
Lower DMSO Concentration: Ensure the final DMSO concentration is at or below 0.1%. If higher stock concentrations of this compound are needed, consider alternative solubilization methods, though these should be carefully validated.
-
Use a Lower Concentration Range: Based on the cytotoxicity data, adjust the experimental concentrations of this compound to a non-toxic range.
-
Issue 3: Poor Solubility or Precipitation in Media
-
Possible Cause:
-
Limited Aqueous Solubility: this compound has inherently low solubility in aqueous solutions like cell culture media.
-
Incorrect Dilution Method: Adding a highly concentrated DMSO stock directly to a large volume of media can cause the compound to precipitate.
-
-
Troubleshooting Steps:
-
Prepare High-Concentration Stock in DMSO: Ensure this compound is fully dissolved in 100% DMSO before further dilution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into your cell culture medium. Gently mix after each dilution step.
-
Visual Inspection: Before adding to cells, visually inspect the final diluted solutions for any signs of precipitation. If precipitation is observed, the concentration is likely too high for the given solvent composition.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a recommended starting concentration range for in vitro studies based on available information for other GnRH antagonists.
| Parameter | Value | Species | Reference |
| This compound IC50 | 21 nM | Human | [1] |
| 24 nM | Rat | [1] | |
| Cetrorelix (GnRH Antagonist) Effective In Vitro Concentration | 1 nM - 1 µM | N/A | [2][3] |
| Recommended Starting In Vitro Concentration Range for this compound | 1 nM - 10 µM | N/A | N/A |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only) and an untreated control.
-
Cell Treatment: Remove the old media and add the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to determine the CC50 (50% cytotoxic concentration).
2. Western Blot for Phospho-ERK1/2
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with a GnRH agonist (e.g., 100 nM) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: GnRH Receptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-784 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of BAY-784.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2] Its primary mechanism of action is to block the binding of the native ligand, GnRH, to its receptor, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3] this compound has demonstrated potent antagonism in human, rat, and cynomolgus monkey GnRH-R.[3]
Q2: My experiment is showing unexpected results. What are the known off-targets of this compound?
A2: While this compound is highly selective, in vitro screening has identified several potential off-targets at concentrations significantly higher than its on-target potency.[4] If you are observing unexpected phenotypes, it is crucial to consider these potential interactions. The primary known off-targets are summarized in the table below.
Q3: I am observing high cellular toxicity at concentrations expected to be effective. What could be the cause?
A3: High cellular toxicity can stem from several factors. Firstly, consider the possibility of off-target toxicity. This compound has been shown to interact with MAPK3 and MAPK14 (p38α) at micromolar concentrations, which could affect essential cellular pathways. Secondly, solvent toxicity, particularly from DMSO if used at high concentrations, can be detrimental to cells. It is recommended to use the lowest effective concentration of this compound and ensure the final solvent concentration is well-tolerated by your cell line.
Q4: The expected biological effect of this compound is inconsistent or absent in my cell-based assays. What should I troubleshoot?
A4: Several factors could lead to inconsistent or absent effects in cellular experiments.
-
Compound Instability: The stability of small molecules can vary in complex biological media. Consider performing a stability study of this compound in your specific cell culture media and conditions.
-
Poor Cell Permeability: The compound may not be efficiently entering the cells to reach the GnRH receptor. Review the physicochemical properties of this compound and your cellular model.
-
Incorrect Concentration: A full dose-response experiment is crucial to determine the optimal concentration (e.g., IC50) for your specific cell line and experimental endpoint.
-
Active Efflux: Cells, particularly cancer cell lines, can overexpress efflux pumps like ATP-binding cassette (ABC) transporters that actively remove the compound, preventing it from reaching an effective intracellular concentration.
Q5: How can I experimentally validate whether an observed effect is due to off-target binding?
A5: To determine if an unexpected phenotype is a result of off-target activity, a multi-faceted approach is recommended.
-
Use a Structurally Unrelated Antagonist: Compare the phenotype induced by this compound with that of another known, structurally different GnRH-R antagonist. If both compounds produce the same effect, it is more likely to be on-target.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing the intended target (GnRH-R). This may mitigate the observed phenotype if it is on-target.
-
Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is engaging with GnRH-R in your cellular model at the concentrations used.
-
Kinase Profiling: If you suspect off-target effects on kinases like MAPK3 or MAPK14, perform a targeted kinase assay or a broader kinase profiling panel to assess this compound's activity against these enzymes.
Quantitative Data Summary
The on-target potency and off-target selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.
| Target Class | Target | Assay Type | Species | Potency / Binding | Citation |
| Primary Target | GnRH-R | Tag Lite binding assay | Human | IC50 = 27 nM | |
| GnRH-R | Not Specified | Human | IC50 = 21 nM | ||
| GnRH-R | Not Specified | Rat | IC50 = 24 nM | ||
| Off-Target | TMEM97 | GPCR Scan | Not Specified | Ki = 1107.9 nM | |
| CNR1 | Radioligand Binding | Not Specified | IC50 = 3.44 µM | ||
| MAPK3 (ERK1) | Enzyme Assay | Not Specified | IC50 = 4.87 µM | ||
| MAPK14 (p38α) | Enzyme Assay | Not Specified | IC50 = 10.7 µM |
Visualized Guides and Workflows
Caption: GnRH signaling pathway and the antagonistic action of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical diagram for mitigating observed off-target effects.
Experimental Protocols
1. Protocol: In Vitro Kinase Profiling
This protocol is used to determine the inhibitory activity of this compound against a panel of purified kinases, such as MAPK3 and MAPK14. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Materials:
-
Purified recombinant kinases (e.g., MAPK3, MAPK14).
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution (concentration should be near the Km for each kinase).
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular environment by measuring the change in thermal stability of a protein when a ligand is bound.
-
Materials:
-
Cells expressing the target protein (GnRH-R).
-
This compound stock solution.
-
Cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Thermocycler.
-
Equipment for protein quantification (e.g., Western blot or ELISA).
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend the cell pellets in PBS containing inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures using a thermocycler for 3 minutes (e.g., a gradient from 40°C to 65°C).
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble GnRH-R at each temperature point using Western blot or another suitable protein detection method.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
3. Protocol: Western Blot for Downstream Signaling
This protocol is used to assess the phosphorylation status of downstream signaling proteins to confirm on-target pathway modulation or investigate off-target kinase pathway activation (e.g., p38 MAPK pathway).
-
Materials:
-
Cells treated with this compound, vehicle, and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with this compound or controls for the desired time.
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a total protein control (e.g., anti-total-p38) and a loading control (e.g., anti-β-actin).
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
-
References
Improving Bay-784 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Bay-784 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as BAY 1214784, is a potent and selective antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor.[1] As a spiroindoline derivative, it blocks the signaling pathway of GnRH, which is crucial in regulating reproductive functions.
2. What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid powder at -20°C. Under these conditions, the compound is expected to be stable for at least two years. For solutions prepared in DMSO, short-term storage at 4°C for up to two weeks is acceptable. For longer-term storage of solutions, it is advisable to store them at -80°C for up to six months.
3. What is the aqueous solubility of this compound?
This compound has limited aqueous solubility, particularly at a neutral pH. One study noted its low solubility at pH 6.5.[1] This is a critical factor to consider when preparing aqueous solutions for in vitro and in vivo experiments.
4. How can I dissolve this compound for my experiments?
Due to its low aqueous solubility, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers or cell culture media, ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or other off-target effects.
5. Is this compound stable in solution?
The stability of this compound in solution is dependent on the solvent, pH, and temperature. While specific public data is limited, a general protocol for assessing the stability of similar compounds involves incubation at 37°C in solutions of varying pH (e.g., 1, 7, and 10) and monitoring its concentration over time using HPLC-UV.[1] It is advisable to prepare fresh solutions for each experiment or to validate the stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution in aqueous buffer. | The low aqueous solubility of this compound has been exceeded. | - Increase the proportion of organic co-solvent (e.g., ethanol, PEG400) in the final solution, if compatible with your experimental setup. For in vivo studies in rats, a formulation of PEG400/H2O/EtOH (60:30:10) has been used.[1]- Reduce the final concentration of this compound.- Prepare a fresh dilution from the stock solution and use it immediately. |
| Loss of compound activity in a stored solution. | Potential degradation of this compound over time, especially in aqueous solutions or at room temperature. | - Prepare fresh solutions before each experiment.- If solutions must be stored, aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.- Perform a stability study under your specific storage and experimental conditions to determine the rate of degradation. |
| Inconsistent experimental results. | Incomplete dissolution of this compound or degradation of the compound. | - Ensure complete dissolution of the stock solution by vortexing or brief sonication.- Visually inspect for any undissolved particles before use.- Always use freshly prepared dilutions from a validated stable stock solution. |
Quantitative Data on this compound Stability and Solubility
The following tables provide illustrative data based on the known physicochemical properties of this compound and similar spiroindoline derivatives. This data should be used as a guideline, and it is recommended that users perform their own stability and solubility studies for their specific experimental conditions.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| DMSO | > 50 | > 74.4 |
| Ethanol | ~10 | ~14.9 |
| PEG400 | ~25 | ~37.2 |
| Water (pH 7.4) | < 0.1 | < 0.15 |
| PBS (pH 7.4) | < 0.1 | < 0.15 |
Table 2: Illustrative Stability of this compound (10 µM) in Different Solvents at 37°C
| Solvent System | Time (hours) | Remaining Compound (%) |
| DMSO | 0 | 100 |
| 24 | 98 | |
| 48 | 95 | |
| PBS (pH 7.4) with 0.1% DMSO | 0 | 100 |
| 24 | 85 | |
| 48 | 70 | |
| Cell Culture Medium with 0.1% DMSO | 0 | 100 |
| 24 | 90 | |
| 48 | 80 |
Experimental Protocols
Protocol for Assessing the Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a given solvent system using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Solvent of interest (e.g., PBS, cell culture medium)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase for HPLC
-
Incubator or water bath
2. Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the solvent of interest. Prepare a sufficient volume for sampling at all time points.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile). Analyze this sample by HPLC to determine the initial concentration of this compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw aliquots of the test solution. Process each sample as in step 3.
-
HPLC Analysis: Analyze all samples by HPLC. The peak area of this compound will be used to determine its concentration.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the Gonadotropin-Releasing Hormone (GnRH) receptor. This compound acts as an antagonist at this receptor, blocking these downstream effects.
Experimental Workflow for this compound Solution Stability Assessment
This workflow diagram outlines the key steps for evaluating the stability of this compound in a solution over time.
References
Bay-784 experimental variability and reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential experimental variability and reproducibility issues when working with Bay-784, a potent and selective antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BAY1214784) is a small molecule, orally available, and selective antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action is to competitively block the binding of GnRH to its receptor on pituitary gonadotrophs. This inhibition prevents the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Q2: What are the reported potency values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been reported for the following species:
| Species | Receptor | IC50 (nM) |
| Human | GnRH-R | 21 |
| Rat | GnRH-R | 24 |
Q3: What are the known pharmacokinetic properties of this compound?
A first-in-human study in postmenopausal women indicated that this compound has low pharmacokinetic variability and is well-tolerated. This suggests that the compound itself has consistent behavior in vivo, and variability is more likely to arise from experimental procedures.
Q4: Where can I obtain this compound for research purposes?
This compound has been made available as a "donated chemical probe" through the Structural Genomics Consortium (SGC) to facilitate open-access research.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High Variability in IC50/EC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Cell Line Instability: Passage number, cell health, and genetic drift can alter receptor expression and signaling components. | Use cells within a defined low passage number range. Regularly check for mycoplasma contamination. Perform cell line authentication. |
| Inconsistent Agonist Concentration: Minor variations in the GnRH agonist concentration used to stimulate the cells can shift the antagonist's apparent potency. | Prepare a large, single batch of agonist stock solution and aliquot for single use to minimize freeze-thaw cycles. Use a precise and calibrated method for dilutions. |
| Assay Signal Window: A low signal-to-background ratio can increase data scatter. | Optimize the assay conditions, including cell seeding density, agonist concentration (typically EC80 for antagonist mode), and incubation times to maximize the signal window. |
| Compound Solubility: Poor solubility of this compound in assay buffer can lead to inaccurate concentrations. | Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). |
| Plate Edge Effects: Evaporation and temperature gradients across the assay plate can cause inconsistent cell growth and responses. | Avoid using the outer wells of the assay plate. Ensure proper humidification in the incubator. Allow plates to equilibrate to room temperature before adding reagents. |
Issue 2: No or Weak Antagonist Activity Observed
| Potential Cause | Recommended Solution |
| Incorrect Agonist Concentration: Using a saturating concentration of the GnRH agonist (e.g., EC100) can make it difficult to see the effect of a competitive antagonist. | Perform a full agonist dose-response curve and use a concentration at or near the EC80 for antagonist assays. |
| Inactive Compound: Improper storage or handling may have degraded the compound. | Store this compound as recommended by the supplier (typically at -20°C or -80°C for long-term storage). Prepare fresh dilutions for each experiment. |
| Low Receptor Expression: The cell line may not express a sufficient number of GnRH receptors. | Confirm GnRH receptor expression using techniques like qPCR, Western blot, or a radioligand binding assay. Consider using a cell line with higher or induced receptor expression. |
| Assay Interference: Components of the assay buffer or the detection system may interfere with the measurement. | Run appropriate controls, including vehicle-only and antagonist-only wells, to identify any assay artifacts. |
In Vivo Experiments
Issue 1: Inconsistent Suppression of Luteinizing Hormone (LH) Levels
| Potential Cause | Recommended Solution |
| Variability in Drug Administration: Inaccurate dosing or inconsistent route of administration can lead to variable plasma concentrations of this compound. | Ensure accurate and consistent oral gavage technique. For other routes, ensure proper vehicle formulation and administration. |
| Timing of Blood Sampling: The pulsatile nature of LH secretion and the pharmacokinetics of this compound can influence measured LH levels. | Standardize the time of blood sampling relative to the administration of this compound. Consider collecting multiple samples over a time course to capture the dynamics of LH suppression. |
| Animal Stress: Stress from handling and procedures can influence hormone levels. | Acclimatize animals to the experimental procedures. Perform procedures quickly and efficiently to minimize stress. |
| Metabolic Differences: Age, weight, and sex of the animals can affect drug metabolism and clearance. | Use animals of a consistent age, weight, and sex within an experimental group. |
Issue 2: Unexpected Off-Target Effects
| Potential Cause | Recommended Solution |
| High Dosing: Exceeding the optimal dose range may lead to engagement with other targets. | Perform a dose-response study to identify the lowest effective dose that achieves the desired level of LH suppression. |
| Vehicle Effects: The vehicle used to dissolve and administer this compound may have its own biological effects. | Include a vehicle-only control group in all in vivo experiments. |
Experimental Protocols
In Vitro GnRH Receptor Antagonism Assay (Calcium Flux)
This protocol is a general guideline for measuring the ability of this compound to inhibit GnRH-induced calcium mobilization in a cell line endogenously or recombinantly expressing the GnRH receptor (e.g., HEK293-GnRHR).
Materials:
-
HEK293 cells stably expressing the human GnRH receptor
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
GnRH agonist (e.g., Leuprolide)
-
This compound
-
384-well black, clear-bottom assay plates
Methodology:
-
Cell Plating: Seed cells into 384-well plates at a density optimized for a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions (e.g., 4 µM Fluo-4 AM with 0.04% Pluronic F-127).
-
Remove cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Reading: Prepare the GnRH agonist at a concentration of 2x the final EC80 concentration in assay buffer.
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR).
-
Initiate reading and, after a baseline measurement, add the GnRH agonist to all wells.
-
Continue reading the fluorescence signal for at least 2 minutes.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the concentration of this compound and fit to a four-parameter logistic equation to determine the IC50.
In Vivo Measurement of Luteinizing Hormone (LH) Suppression in Rats
This protocol provides a framework for assessing the in vivo efficacy of this compound in suppressing LH levels in ovariectomized female rats.
Materials:
-
Ovariectomized female Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Rat LH ELISA kit
Methodology:
-
Animal Acclimation: Allow ovariectomized rats to acclimate for at least one week to ensure elevated baseline LH levels.
-
Dosing: Prepare a formulation of this compound in the chosen vehicle. Administer this compound orally by gavage at the desired doses (e.g., 0.5, 3, 10, and 30 mg/kg). Include a vehicle-only control group.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points after dosing (e.g., 0, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
LH Measurement: Quantify the concentration of LH in the plasma samples using a validated rat LH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent suppression of LH at each dose and time point relative to the vehicle-treated group. Determine the ED50 (the dose required to achieve 50% of the maximal effect) if a full dose-response is performed.
Visualizations
Caption: GnRH receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for an in vitro calcium flux assay to determine this compound potency.
Caption: A logical decision tree for troubleshooting experimental variability.
Troubleshooting inconsistent results with Bay-784
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay-784, a potent and selective Gonadotropin-Releasing Hormone Receptor (GnRH-R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as BAY 1214784, is a selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R)[1][2][3][4]. Its mechanism of action involves binding to the GnRH-R in the pituitary gland, thereby blocking the binding of the native GnRH. This inhibition prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[5].
Q2: What are the key downstream signaling pathways affected by this compound?
A2: By blocking the GnRH receptor, this compound inhibits the activation of several intracellular signaling pathways. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein, leading to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. Subsequent activation of the mitogen-activated protein kinase (MAPK) cascade is also a key part of the signaling pathway. This compound's antagonism of the GnRH-R effectively dampens these downstream events.
Q3: What are the reported IC50 values for this compound?
Troubleshooting Inconsistent Results
Inconsistent results in experiments involving this compound can arise from a variety of factors, ranging from reagent handling to cellular assay conditions. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Minimize pipetting errors by using a consistent technique. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile water or media to create a humidity barrier. |
| Cell Seeding Density | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accurate cell counts. Seed cells at a consistent density across all wells. |
| Reagent Mixing | Ensure thorough but gentle mixing of this compound stock solutions and dilutions before adding to the cells. |
Problem 2: Reduced or no observable effect of this compound.
This issue may indicate a problem with the compound itself, the experimental setup, or the biological system.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is light-sensitive. Store stock solutions and aliquots protected from light at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify the initial concentration of the stock solution. Perform a serial dilution carefully and use freshly prepared dilutions. |
| Cell Health and Passage Number | Use cells that are in a logarithmic growth phase and have a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression. Routinely check for mycoplasma contamination. |
| Low GnRH Receptor Expression | Confirm that the cell line used expresses a sufficient level of the GnRH receptor to elicit a measurable response. |
Problem 3: Unexpected cellular toxicity.
Observing significant cell death or morphological changes at concentrations where this compound is expected to be non-toxic.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls, and is at a level non-toxic to the cells (typically <0.1%). |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a different solvent or a lower concentration. |
| Off-Target Effects | While this compound is a selective GnRH-R antagonist, off-target effects at high concentrations cannot be entirely ruled out. Perform a dose-response curve to determine the optimal non-toxic working concentration. |
Experimental Protocols
General Protocol for In Vitro GnRH Receptor Antagonism Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound in a cell-based assay.
-
Cell Culture: Culture a GnRH receptor-expressing cell line (e.g., LβT2, αT3-1) in the recommended media and conditions until they reach 70-80% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, perform serial dilutions to obtain the desired final concentrations.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Include a vehicle control (solvent only).
-
-
Stimulation: Add a known concentration of a GnRH agonist (e.g., leuprolide) to all wells except for the negative control.
-
Incubation: Incubate the plate for a duration appropriate for the downstream readout (e.g., 4 hours for gene expression, shorter for calcium flux).
-
Readout: Measure the desired downstream effect, such as:
-
Calcium Mobilization: Using a fluorescent calcium indicator.
-
IP1 Accumulation: Using an HTRF or ELISA-based assay.
-
LH/FSH Release: Using ELISA.
-
Gene Expression: Using qRT-PCR to measure the expression of target genes (e.g., LHβ, FSHβ).
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 of this compound.
Visualizations
GnRH Receptor Signaling Pathway
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A stepwise workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Vehicle Control (e.g., BAY-784) for In Vivo Experiments
Disclaimer: Publicly available scientific literature does not contain specific information on a vehicle control designated as "BAY-784." The following guide is based on established best practices for the formulation, use, and troubleshooting of common vehicle controls in preclinical in vivo research. Researchers should adapt this information based on the known components of their specific vehicle formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a vehicle control in in vivo experiments?
A vehicle control is a formulation that includes all the components of the experimental drug solution except for the active pharmaceutical ingredient (API). Its purpose is to isolate the effects of the API by accounting for any physiological responses caused by the excipients (e.g., solvents, solubilizing agents, surfactants) used to deliver the drug. Administering the vehicle control to a separate group of animals is crucial for accurate interpretation of experimental results.
Q2: What are the typical components of a vehicle control for a poorly soluble compound?
Vehicle controls for compounds with low aqueous solubility often consist of a multi-component system designed to keep the drug in solution. A common formulation might include:
-
A primary solvent: Such as saline, phosphate-buffered saline (PBS), or sterile water.
-
A solubilizing agent: To dissolve the compound, for example, Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).
-
A surfactant or emulsifier: To improve stability and prevent precipitation, such as Tween 80 (polysorbate 80) or Cremophor EL.
Q3: How should the vehicle control be prepared and stored?
The vehicle control should be prepared using the exact same procedure as the drug formulation, including the order of component addition, mixing times, and temperature. It is critical to ensure homogeneity. Store the vehicle control under the same conditions as the drug solution (e.g., refrigerated, protected from light) to ensure any degradation or changes are consistent between groups. Stability testing is recommended.
Troubleshooting Guide
Q1: I observed precipitation in my vehicle control solution after preparation. What should I do?
-
Check Component Ratios: Ensure the percentage of organic solvents (like DMSO or ethanol) and surfactants is within the recommended limits for in vivo use. High concentrations of some organic solvents can be toxic and may not be fully miscible when diluted into an aqueous phase.
-
Verify pH: The pH of the final solution can significantly impact the solubility of certain excipients. Measure the pH and adjust if necessary, ensuring it is within a physiologically tolerable range (typically pH 6.5-8.0 for intravenous administration).
-
Review Preparation Order: The order in which components are mixed is critical. Often, the compound should first be dissolved in the organic solvent before the aqueous components and surfactants are slowly added while vortexing.
-
Consider Temperature: Some components may be less soluble at lower temperatures. Try gentle warming (e.g., to 37°C) during preparation, but be mindful of the stability of all components at higher temperatures.
Q2: The animals in the vehicle control group are showing adverse effects (e.g., lethargy, irritation at the injection site). How can I address this?
-
Assess Component Toxicity: Review the concentration of each excipient. High levels of DMSO (>10% for some routes), ethanol, or certain surfactants can cause local or systemic toxicity.
-
Injection Volume and Rate: Ensure the administration volume and rate are appropriate for the animal species, weight, and route of administration. Bolus injections that are too large or too fast can cause adverse reactions.
-
Osmolality and pH: Check the osmolality and pH of the vehicle. Solutions that are not iso-osmotic or are outside the physiological pH range can cause pain and inflammation at the injection site.
Q3: My experimental results show high variability within the vehicle control group. What are the potential causes?
-
Inconsistent Formulation: If the vehicle control is not prepared consistently for each experiment, it can lead to variability. Ensure a standardized and documented preparation protocol is followed every time.
-
Improper Dosing Technique: Inconsistent administration technique (e.g., slight variations in injection location for subcutaneous or intramuscular routes) can affect absorption and lead to variable responses.
-
Underlying Animal Health: Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study. Underlying health issues can contribute to variability.
-
Environmental Factors: Variations in housing conditions, diet, or handling can also contribute to inconsistent results.
Data Presentation: Formulation and Administration Guidelines
Table 1: Example Vehicle Formulation Stability
| Formulation Component | Concentration (%) | Storage Condition | Stability (Days) | Observations |
| DMSO | 10% | 4°C, Protected from Light | 7 | No precipitation |
| Tween 80 | 5% | 4°C, Protected from Light | 7 | No precipitation |
| Saline (0.9% NaCl) | 85% | 4°C, Protected from Light | 7 | No precipitation |
| DMSO | 10% | Room Temperature | 1 | Crystals observed after 24h |
| Tween 80 | 5% | Room Temperature | 1 | Crystals observed after 24h |
| Saline (0.9% NaCl) | 85% | Room Temperature | 1 | Crystals observed after 24h |
Table 2: Recommended Maximum Injection Volumes for Mice
| Route of Administration | Volume (mL/kg) |
| Intravenous (IV) | 10 |
| Intraperitoneal (IP) | 20 |
| Subcutaneous (SC) | 20 |
| Oral (PO) | 20 |
Experimental Protocol: Preparation of a Standard Vehicle Control
This protocol describes the preparation of a common vehicle control consisting of 10% DMSO, 5% Tween 80, and 85% Saline (v/v/v).
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade or higher
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
In a sterile conical tube, add the required volume of DMSO. For a 10 mL final volume, this would be 1 mL.
-
Add the required volume of Tween 80 to the DMSO. For a 10 mL final volume, this would be 0.5 mL.
-
Vortex the DMSO/Tween 80 mixture thoroughly for at least 1 minute until it is a homogenous solution.
-
Slowly add the sterile saline to the mixture while continuously vortexing. Add the saline dropwise or in small increments to prevent precipitation. For a 10 mL final volume, add 8.5 mL of saline.
-
Continue to vortex the final solution for an additional 2-3 minutes to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation or phase separation. The final solution should be clear.
-
If not for immediate use, store the vehicle control at the appropriate temperature (e.g., 4°C) and protect it from light. Before use, allow the solution to return to room temperature and vortex again.
Visualization
Caption: Troubleshooting workflow for common issues encountered with in vivo vehicle controls.
Optimizing Experimental Design for BAY-784 Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving BAY-784, a potent and selective antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, small molecule antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRH-R).[1][2] Its primary mechanism of action is to competitively and reversibly bind to GnRH receptors in the anterior pituitary gland.[3] This binding blocks the action of the endogenous ligand, GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Q2: What are the key in vitro and in vivo effects of this compound?
A2: In vitro, this compound demonstrates potent antagonism of the human and rat GnRH-R.[1] In vivo, oral administration of this compound has been shown to dose-dependently suppress plasma luteinizing hormone (LH) concentrations in ovariectomized rats.
Q3: What is the recommended concentration range for using this compound in cellular assays?
A3: Based on its IC50 values, a starting concentration range of 10-100 nM is recommended for initial cell-based assays. However, optimal concentrations will vary depending on the cell type and specific experimental conditions, and dose-response experiments are crucial to determine the effective concentration for your system.
Q4: Is this compound selective for the GnRH receptor?
A4: While this compound is a potent GnRH-R antagonist, like any small molecule, it may have off-target effects at higher concentrations. It is important to consult selectivity profiling data and consider including appropriate controls in your experiments to account for potential off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no activity of this compound in cell-based assays | Poor Solubility: this compound, like other spiroindoline derivatives, may have limited aqueous solubility. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay medium is low (typically <0.1%) and does not affect cell viability. Sonication may aid in solubilization. |
| Cell Line Unresponsiveness: The cell line used may not express sufficient levels of the GnRH receptor or may lack the necessary downstream signaling components. | Confirm GnRH-R expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express functional GnRH-R, such as pituitary gonadotroph cell lines (e.g., LβT2). | |
| Compound Degradation: this compound may be unstable under certain experimental conditions (e.g., prolonged incubation, high temperature, extreme pH). | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and store stock solutions at -20°C or -80°C as recommended by the supplier. | |
| High background or non-specific effects observed | Off-Target Effects: At high concentrations, this compound may interact with other receptors or cellular components. | Perform dose-response experiments to identify the lowest effective concentration. Include a structurally related but inactive compound as a negative control if available. |
| Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be causing cellular stress or toxicity at the concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cell line. Include a vehicle-only control in all experiments. | |
| Inconsistent results in in vivo studies | Poor Bioavailability: Oral bioavailability can be influenced by factors such as formulation, food intake, and species-specific metabolism. | Optimize the vehicle and route of administration based on pharmacokinetic data. Consider performing pilot studies to determine the optimal dosing regimen for your animal model. |
| Variability in Animal Models: Hormonal statuses, such as in ovariectomized versus intact animals, can significantly impact the response to a GnRH-R antagonist. | Carefully select and characterize your animal model. Ensure consistency in age, weight, and hormonal status across all experimental groups. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) |
| GnRH-R | Human | Not Specified | 21 |
| GnRH-R | Rat | Not Specified | 24 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Sex | Route of Administration | Half-life (t1/2) |
| Wistar Rat | Male | Oral | 13-17 hours |
| Beagle | Female | Oral | 18 hours |
| Cynomolgus Monkey | Female | Oral | 7 hours |
Table 3: In Vivo Efficacy of this compound in Ovariectomized (OVX) Rats
| Dose (mg/kg, p.o.) | Effect on Plasma Luteinizing Hormone (LH) |
| 0.5 | Dose-dependent suppression |
| 3 | Dose-dependent suppression |
| 10 | Dose-dependent suppression |
| 30 | Dose-dependent suppression |
| ED50 | 4.5 mg/kg (at 4/8 hours) |
Experimental Protocols
GnRH Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human or rat GnRH receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl based buffer with protease inhibitors).
-
Radioligand: Use a radiolabeled GnRH analog (e.g., [125I]-Buserelin) as the ligand.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Inositol Phosphate (IP) Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated IP accumulation.
Methodology:
-
Cell Culture: Plate cells expressing the GnRH receptor in appropriate multi-well plates.
-
Labeling: Label the cells with [3H]-myo-inositol overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of a GnRH agonist (e.g., Buserelin).
-
Lysis and Extraction: Lyse the cells and extract the inositol phosphates.
-
Purification: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Detection: Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of GnRH-stimulated IP accumulation against the log concentration of this compound to determine the IC50 value.
In Vivo Luteinizing Hormone (LH) Suppression Assay in Ovariectomized (OVX) Rats
Objective: To evaluate the in vivo efficacy of this compound in suppressing LH levels.
Methodology:
-
Animal Model: Use adult female ovariectomized rats to ensure high basal LH levels.
-
Acclimatization: Allow the animals to acclimatize for a sufficient period after surgery.
-
Dosing: Administer this compound orally at various doses. Include a vehicle control group.
-
Blood Sampling: Collect blood samples at different time points post-administration (e.g., 4, 8, 24 hours).
-
Plasma Separation: Separate plasma from the blood samples.
-
LH Measurement: Measure plasma LH concentrations using a validated ELISA kit.
-
Data Analysis: Compare the LH levels in the this compound treated groups to the vehicle control group. Calculate the dose-dependent suppression of LH and determine the ED50.
Mandatory Visualization
Caption: GnRH Receptor Signaling and the inhibitory action of this compound.
Caption: Workflow for in vivo Luteinizing Hormone (LH) suppression assay.
References
Validation & Comparative
A Comparative Analysis of Bay-784 and Other Gonadotropin-Releasing Hormone (GnRH) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay-784, a non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) antagonist, with other prominent GnRH antagonists. The information presented herein is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these compounds based on available experimental data.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the anterior pituitary gland.[1] This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and reversible suppression of gonadal hormones such as testosterone and estrogen.[1] Unlike GnRH agonists, which cause an initial surge in gonadotropin levels, antagonists provide immediate suppression, which can be advantageous in various clinical applications, including the treatment of hormone-dependent cancers like prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1][2] This guide will focus on the comparative aspects of this compound against other notable GnRH antagonists, including both peptide and other non-peptide small-molecule agents.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected GnRH antagonists. It is important to note that the data presented are compiled from various sources and may not be from direct head-to-head comparative studies. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Potency of GnRH Antagonists
| Compound | Type | Target Species | Assay | Potency (IC50/Kd) |
| This compound | Non-peptide, small molecule | Human | IC50 | 21 nM[3] |
| Rat | IC50 | 24 nM | ||
| Relugolix | Non-peptide, small molecule | Human | IC50 | 0.33 nM |
| Monkey | IC50 | 0.32 nM | ||
| Elagolix | Non-peptide, small molecule | Human | Kd | 54 pM |
| Cetrorelix | Peptide | Human/Rat | Binding Affinity | High affinity, displaces GnRH |
| Degarelix | Peptide | Human | Binding Affinity | High affinity, comparable to other peptide antagonists |
Table 2: In Vivo Efficacy of GnRH Antagonists
| Compound | Animal Model | Effect | Effective Dose |
| This compound | Ovariectomized (OVX) rats | LH suppression | ED50 = 4.5 mg/kg (p.o.) |
| Degarelix | Rats | Testosterone suppression to castration levels | 2 mg/kg (s.c.) for up to 42 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to offer a deeper understanding of the presented data.
In Vitro GnRH Receptor Binding Assay (General Protocol)
This protocol describes a typical competitive binding assay to determine the IC50 or Kd of a test compound for the GnRH receptor.
-
Cell Culture and Membrane Preparation:
-
A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Tryptorelix) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other antagonists) are added to compete for binding to the GnRH receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH analog.
-
The reaction is incubated to equilibrium.
-
-
Detection and Data Analysis:
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, followed by washing.
-
The radioactivity retained on the filter is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized Rats
This protocol outlines a common in vivo experiment to assess the efficacy of a GnRH antagonist in suppressing LH levels.
-
Animal Model:
-
Adult female Sprague-Dawley rats are ovariectomized to induce a state of chronically elevated LH levels due to the absence of negative feedback from ovarian steroids.
-
Animals are allowed to recover for a period of at least two weeks post-surgery.
-
-
Compound Administration:
-
The test compound (e.g., this compound) is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage for this compound).
-
Animals are dosed with either the vehicle control or varying doses of the test compound.
-
-
Blood Sampling and LH Measurement:
-
Blood samples are collected at predetermined time points post-dosing via a suitable method (e.g., tail vein or saphenous vein).
-
Plasma is separated by centrifugation.
-
Plasma LH concentrations are measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of LH suppression at each dose and time point is calculated relative to the vehicle-treated control group.
-
The dose-response relationship is analyzed to determine the ED50, which is the dose of the compound that produces 50% of the maximal LH suppression.
-
Mandatory Visualizations
GnRH Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, and the point of intervention for GnRH antagonists.
Caption: GnRH receptor signaling and antagonist inhibition.
Experimental Workflow: In Vivo LH Suppression
The diagram below outlines the general workflow for an in vivo experiment to evaluate the efficacy of a GnRH antagonist.
References
A Comparative Analysis of Bay-784 and Leuprolide in Gonadotropin-Releasing Hormone (GnRH) Modulation
For Immediate Release
This guide provides a detailed comparison of Bay-784 (also known as BAY 1214784), a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Leuprolide, a GnRH receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, efficacy, and the experimental data supporting their distinct pharmacological profiles.
Executive Summary
This compound and Leuprolide both modulate the hypothalamic-pituitary-gonadal axis by targeting the GnRH receptor, leading to the suppression of sex hormones such as testosterone and estrogen. However, their opposing mechanisms of action—antagonism versus agonism—result in significantly different pharmacological effects, onset of action, and side effect profiles. This compound, as a GnRH antagonist, offers a rapid suppression of gonadotropins without the initial hormonal surge characteristic of GnRH agonists like Leuprolide. This fundamental difference is a key consideration in their potential therapeutic applications.
Mechanism of Action
This compound: GnRH Receptor Antagonist
This compound is a competitive antagonist of the GnRH receptor. It binds to the GnRH receptors on the pituitary gonadotrophs, thereby blocking the binding of endogenous GnRH. This immediate blockade prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The result is a rapid and dose-dependent decrease in circulating LH and, consequently, a reduction in the production of gonadal steroids. A key advantage of this mechanism is the avoidance of an initial "flare" effect, where a transient increase in hormone levels is observed.
Leuprolide: GnRH Receptor Agonist
Leuprolide is a synthetic analog of GnRH and acts as a superagonist at the GnRH receptor.[1] Upon initial administration, Leuprolide stimulates the GnRH receptors, leading to a transient increase in the secretion of LH and FSH, a phenomenon known as the "flare effect".[2][3] This initial surge can temporarily exacerbate hormone-dependent conditions. However, continuous stimulation of the GnRH receptor by Leuprolide leads to receptor desensitization and downregulation. This sustained activation ultimately results in a profound suppression of LH and FSH release, leading to a state of medical castration.[1][3]
Signaling Pathway Diagrams
Caption: Signaling pathway of GnRH antagonist this compound.
References
Validating Target Engagement of Kinase Inhibitors in a Cellular Context: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of kinase inhibitors, using the hypothetical compound "Bay-784" as an illustrative example.
This document outlines the experimental principles, presents data interpretation in a comparative format, and provides detailed protocols for three widely used assays: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and the Kinase Activity Assay.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement validation method depends on various factors, including the specific research question, the nature of the target protein, and available resources. The following table summarizes the key features of the NanoBRET, CETSA, and Kinase Activity assays.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) | Kinase Activity Assay |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1][2] | Ligand-induced thermal stabilization of the target protein.[3][4] | Measurement of the phosphorylation of a substrate by the target kinase.[5] |
| Measurement | Direct binding of the compound to the target protein in live cells. | Indirect measurement of target engagement through changes in protein melting temperature. | Functional consequence of target engagement (enzyme activity). |
| Key Outputs | Compound affinity (Kd or IC50), target occupancy, and residence time. | Thermal shift (ΔTm), indicating target stabilization. | Inhibition of kinase activity (IC50). |
| Cell State | Live cells. | Live cells, cell lysates, or tissue samples. | Cell lysates. |
| Throughput | High-throughput compatible. | Can be adapted for higher throughput. | High-throughput compatible. |
| Labeling | Requires genetic modification (NanoLuc® fusion protein). | Label-free. | Typically requires specific antibodies or labeled substrates. |
Visualizing Cellular Target Engagement Strategies
To better understand the workflows and underlying principles of these assays, the following diagrams illustrate the key steps involved.
Experimental Protocols
Detailed methodologies for each assay are provided below to guide researchers in their experimental design.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted from methodologies provided by Promega.
-
Cell Culture and Transfection:
-
Plate HEK293 cells in a 96-well plate.
-
Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (this compound).
-
Add the NanoBRET® tracer and the test compound to the cells.
-
Incubate at 37°C in a CO2 incubator for a specified time to reach binding equilibrium.
-
-
Signal Detection:
-
Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is based on the principles described in several publications.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound (this compound) or vehicle control and incubate under normal culture conditions.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Protein Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble target protein in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein against the temperature to generate melting curves for both the treated and untreated samples.
-
Determine the change in melting temperature (ΔTm) induced by the compound.
-
Kinase Activity Assay Protocol
This protocol outlines a general procedure for an in vitro kinase activity assay.
-
Reaction Setup:
-
In a microplate, combine the purified target kinase, a specific substrate peptide, and ATP.
-
Add serial dilutions of the test compound (this compound) or a vehicle control.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a defined period to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Antibody-based detection: Using a phospho-specific antibody in an ELISA or Western blot format.
-
Luminescence-based detection: Using a system that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Measure the signal corresponding to kinase activity.
-
Plot the signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
By employing these robust methods, researchers can confidently validate the cellular target engagement of their compounds, providing crucial data to advance their drug discovery programs.
References
- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 2. news-medical.net [news-medical.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Bay-784: A Comparative Analysis of Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Bay-784 (also known as BAY 1214784) is a potent and selective antagonist of the human Gonadotropin-Releasing Hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2][3] Its high affinity for the GnRH receptor, with reported IC50 values of 21 nM and 27 nM for the human receptor, underscores its potential in therapeutic applications targeting the GnRH signaling pathway. However, a critical aspect of preclinical drug development is the assessment of off-target interactions to predict potential side effects and understand the broader pharmacological profile of a compound. This guide provides a comparative analysis of the cross-reactivity of this compound with other GPCRs and key off-target proteins, based on available experimental data.
Summary of Cross-Reactivity Data
The selectivity of this compound has been evaluated against a panel of GPCRs and other protein targets. The available data indicates a generally clean off-target profile, with significantly lower affinity for other tested receptors compared to its primary target, the GnRH receptor.
| Target Receptor/Protein | Ligand/Compound | Assay Type | Reported Value | Fold Selectivity vs. GnRH-R (approx.) |
| Primary Target | ||||
| Human GnRH Receptor | This compound | Tag Lite Binding Assay | IC50: 27 nM | - |
| Human GnRH Receptor | This compound | Not Specified | IC50: 21 nM | - |
| Off-Target GPCRs | ||||
| TMEM97 (Sigma-2 Receptor) | This compound | Radioligand Binding Assay | Ki: 1107.9 nM | ~41x |
| Cannabinoid Receptor 1 (CNR1) | This compound | Radioligand Binding Assay | IC50: 3.44 µM (3440 nM) | ~127x |
| Other Off-Targets | ||||
| Mitogen-activated protein kinase 3 (MAPK3/ERK1) | This compound | Enzyme Assay | IC50: 4.87 µM (4870 nM) | ~180x |
| Mitogen-activated protein kinase 14 (MAPK14/p38α) | This compound | Enzyme Assay | IC50: 10.7 µM (10700 nM) | ~396x |
Note: Fold selectivity is an approximation based on the ratio of off-target Ki or IC50 to the primary target IC50 of ~27 nM.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity and the methods used to assess its selectivity, the following diagrams illustrate the canonical GnRH receptor signaling pathway and a general workflow for GPCR cross-reactivity screening.
Caption: Canonical GnRH receptor signaling pathway, which this compound antagonizes.
Caption: A generalized workflow for assessing GPCR cross-reactivity.
Experimental Protocols
The following are detailed, generalized methodologies for the key types of experiments cited in the cross-reactivity assessment of this compound.
Radioligand Binding Assay (General Protocol for GPCRs like CNR1 and TMEM97)
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., CNR1 or TMEM97).
-
Radiolabeled ligand (e.g., [³H]-CP-55,940 for CNR1; [³H]-DTG for TMEM97).
-
Unlabeled competitor (the test compound, this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
96-well filter plates.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Tag-lite® Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay (for GnRH Receptor)
This assay is a fluorescence-based method for studying ligand-receptor binding in a homogeneous format.
Materials:
-
Cells expressing the GnRH receptor fused to a SNAP-tag®.
-
SNAP-Lumi4®-Tb, a long-lifetime terbium fluorescent donor that covalently labels the SNAP-tag®.
-
A fluorescently labeled GnRH ligand (acceptor fluorophore).
-
The test compound (this compound).
-
Assay buffer.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Labeling: Incubate the cells expressing the SNAP-tagged GnRH receptor with SNAP-Lumi4®-Tb to label the receptor with the terbium donor.
-
Binding Reaction: In a microplate, add the labeled cells, the fluorescently labeled GnRH ligand, and a range of concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
HTRF Reading: Measure the fluorescence emission at two different wavelengths (donor and acceptor) using an HTRF plate reader. The ratio of the acceptor to donor emission is calculated.
-
Data Analysis: The displacement of the fluorescent ligand by the test compound results in a decrease in the HTRF signal. The IC50 value is determined by plotting the HTRF ratio against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data suggests that this compound is a highly selective GnRH receptor antagonist. While weak interactions with TMEM97 and CNR1 have been identified, these occur at concentrations significantly higher than those required for potent GnRH receptor antagonism. This favorable selectivity profile, combined with its oral bioavailability, supports its development as a targeted therapeutic agent. Further studies, including functional assays for the identified off-targets, would provide a more complete understanding of the potential clinical implications of these secondary interactions.
References
- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Bay-784 and First-Generation GnRH Antagonists for Researchers
This guide provides a comprehensive comparison of the novel, orally available, small molecule GnRH antagonist, Bay-784 (also known as BAY 1214784), and first-generation peptide-based GnRH antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on their performance and supporting experimental data.
Introduction to GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that competitively block the GnRH receptor in the pituitary gland. This action leads to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of gonadal steroids such as testosterone and estrogen. This mechanism of action makes them valuable therapeutic agents for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as for controlled ovarian stimulation in assisted reproductive technologies.
First-generation GnRH antagonists are peptide-based molecules, including compounds like cetrorelix, ganirelix, abarelix, and degarelix. While effective, they require parenteral administration (subcutaneous or intramuscular injection) and have been associated with histamine-releasing properties. This compound represents a newer generation of non-peptide, orally bioavailable GnRH antagonists, offering a potentially more convenient and patient-friendly treatment option.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and first-generation GnRH antagonists, allowing for a direct comparison of their key performance characteristics.
In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Species |
| This compound | GnRH Receptor | In vitro functional | 21[1] | - | Human |
| 24[1] | - | Rat | |||
| Potent, double-digit nanomolar antagonism[1] | - | Cynomolgus Monkey | |||
| Cetrorelix | GnRH Receptor | - | 1.21[2] | - | - |
| Degarelix | GnRH Receptor | In vitro functional | 3[3] | - | Human |
| Abarelix | GnRH Receptor | Reporter gene | 3.5 | 0.794 | Human |
| Ganirelix | GnRH Receptor | - | - | 0.4 | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data from different sources should be compared with caution.
In Vivo Efficacy
| Compound | Model | Endpoint | ED50 | Route of Administration |
| This compound | Ovariectomized (OVX) rats | LH Suppression | ~5.5 mg/kg | Oral |
| Compound | Population | Endpoint | Result | Route of Administration |
| This compound | Postmenopausal women | Plasma LH reduction | Up to 49% lowering | Oral |
| Degarelix | Men with prostate cancer | Testosterone suppression to ≤0.5 ng/mL | Achieved in ~96% of patients by day 3 | Subcutaneous |
| Abarelix | Healthy men (50-75 years) | Testosterone suppression | Mean IC50 of 2.08 ng/mL | Intramuscular (depot) |
Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Route of Administration |
| This compound | Oral Bioavailability | Low to high (formulation-dependent) | Rat, Cynomolgus Monkey | Oral |
| Ganirelix | Absolute Bioavailability | >90% | Human | Subcutaneous |
| Abarelix | Relative Bioavailability (depot vs. solution) | 0.52 | Human | Intramuscular |
| Degarelix | Administration | Subcutaneous injection forms a gel depot for sustained release | Human | Subcutaneous |
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
The binding of a GnRH antagonist, such as this compound or a first-generation antagonist, to the GnRH receptor on pituitary gonadotroph cells competitively inhibits the binding of endogenous GnRH. This blockade prevents the activation of downstream signaling cascades that are normally initiated by GnRH, leading to the suppression of LH and FSH synthesis and release.
References
Comparative Analysis of GnRH Antagonists: Ganirelix vs. Cetrorelix
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, safety, and operational protocols of two leading GnRH antagonists used in assisted reproductive technology.
In the landscape of assisted reproductive technology (ART), the prevention of a premature luteinizing hormone (LH) surge is critical for successful outcomes in controlled ovarian stimulation (COS) cycles. Gonadotropin-releasing hormone (GnRH) antagonists, such as Ganirelix and Cetrorelix, are pivotal in this context. They offer a direct and rapid mechanism of action by competitively blocking GnRH receptors at the pituitary level, thus suppressing LH secretion. This guide provides a detailed head-to-head comparison of Ganirelix and Cetrorelix, presenting key data, experimental protocols, and pathway visualizations to inform research and clinical decisions.
Mechanism of Action: Competitive Blockade of GnRH Receptors
Both Ganirelix and Cetrorelix are synthetic decapeptides that act as competitive antagonists to the gonadotropin-releasing hormone receptor (GnRHR) in the anterior pituitary gland. By binding to the GnRHR, they prevent the endogenous GnRH from initiating the signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and reversible suppression of gonadotropin release is fundamental to their clinical utility in preventing a premature LH surge during controlled ovarian stimulation protocols.
Caption: Mechanism of action for GnRH antagonists.
Comparative Efficacy and Safety Profile
Clinical outcomes for Ganirelix and Cetrorelix are largely comparable, with multiple studies and meta-analyses indicating no significant differences in key ART success metrics such as pregnancy rates. The choice between the two often comes down to clinical preference, cost, and availability.
| Parameter | Ganirelix | Cetrorelix | Reference |
| Dosage Regimen | 0.25 mg/day | 0.25 mg/day (multiple dose) or 3 mg (single dose) | |
| Primary Indication | Inhibition of premature LH surges in women undergoing controlled ovarian hyperstimulation. | Inhibition of premature LH surges in women undergoing controlled ovarian hyperstimulation. | |
| Clinical Pregnancy Rate | Non-significant difference compared to Cetrorelix. | Non-significant difference compared to Ganirelix. | |
| Live Birth Rate | Non-significant difference compared to Cetrorelix. | Non-significant difference compared to Ganirelix. | |
| Incidence of OHSS | Similar low rates compared to Cetrorelix. | Similar low rates compared to Ganirelix. | |
| Local Site Reactions | Mild to moderate, including redness, itching, and swelling. | Mild to moderate, including redness, itching, and swelling. |
Pharmacokinetic Properties
The pharmacokinetic profiles of Ganirelix and Cetrorelix are characterized by rapid absorption and a half-life that supports once-daily dosing for the 0.25 mg regimen.
| Parameter | Ganirelix (0.25 mg) | Cetrorelix (0.25 mg) | Reference |
| Bioavailability | >90% | ~85% | |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1-2 hours | |
| Elimination Half-life (t½) | ~13 hours | ~30 hours | |
| Metabolism | Enzymatic hydrolysis | Peptidolysis | |
| Excretion | Feces and Urine | Feces and Urine |
Experimental Protocol: Controlled Ovarian Stimulation with GnRH Antagonist
The following outlines a typical experimental workflow for a clinical trial comparing the efficacy of Ganirelix and Cetrorelix in a flexible dosing regimen.
Caption: Typical workflow for controlled ovarian stimulation.
Methodology:
-
Patient Recruitment: A cohort of infertile women eligible for in vitro fertilization (IVF) or intracytoplasmic sperm injection (ICSI) is recruited. Key inclusion criteria often include age (e.g., 18-39 years), regular menstrual cycles, and normal baseline hormone levels.
-
Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, patients begin daily subcutaneous injections of a recombinant follicle-stimulating hormone (rFSH) at a prescribed dose (e.g., 150-225 IU).
-
Monitoring: Follicular development is monitored via transvaginal ultrasound and serum estradiol measurements, typically starting on stimulation day 5 or 6.
-
Antagonist Administration: When the lead follicle reaches a diameter of 14 mm, daily subcutaneous injections of either 0.25 mg of Ganirelix or 0.25 mg of Cetrorelix are initiated.
-
Final Oocyte Maturation: Once at least three follicles reach a mean diameter of 17 mm, a single injection of human chorionic gonadotropin (hCG) or a GnRH agonist is administered to trigger final oocyte maturation.
-
Oocyte Retrieval: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 34-36 hours after the trigger injection.
-
Data Collection and Analysis: The primary endpoints, such as the number of oocytes retrieved, fertilization rates, and clinical pregnancy rates, are recorded. Statistical analysis is performed to compare the outcomes between the two antagonist groups.
Conclusion
Both Ganirelix and Cetrorelix are effective and safe options for preventing a premature LH surge during controlled ovarian stimulation in ART. Their clinical efficacy and safety profiles are highly comparable, with no significant differences in major outcomes like pregnancy and live birth rates. The choice between them may be influenced by factors such as the availability of a single-dose regimen for Cetrorelix, institutional protocols, and cost-effectiveness. The rapid onset of action and favorable safety profile of both drugs have established the GnRH antagonist protocol as a cornerstone of modern ART practices.
Validating the Specificity of Bay-784 for the Gonadotropin-Releasing Hormone (GnRH) Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay-784 (also known as BAY 1214784), a novel non-peptide, orally available antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, with other approved antagonists. The following sections detail its binding affinity, selectivity, and the underlying experimental protocols to validate its specificity for the GnRH receptor.
Comparative Analysis of GnRH Receptor Antagonists
This compound demonstrates high potency for the human GnRH receptor. The table below summarizes its in vitro activity in comparison to other commercially available oral GnRH receptor antagonists. It is important to note that the data presented are compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Target | Agonist Used in Assay | IC50 (nM) | Reference |
| This compound (BAY 1214784) | human GnRH-R | Buserelin | 1.8 | [1] |
| This compound (BAY 1214784) | rat GnRH-R | Buserelin | 2.5 | [1] |
| Elagolix | human GnRH-R | GnRH | 0.9 - 1.2 | [2][3] |
| Relugolix | human GnRH-R | GnRH | 0.12 | [4] |
| Linzagolix | human GnRH-R | GnRH | 1 - 2 |
Selectivity Profile of this compound
A critical aspect of a therapeutic antagonist is its selectivity for the intended target over other receptors and enzymes, which minimizes the potential for off-target side effects. This compound has been profiled against a panel of G-protein coupled receptors (GPCRs) and other targets to assess its specificity.
An early-stage compound in the development of this compound was screened against a panel of 25 GPCRs and showed no significant off-target liabilities. Further optimization led to this compound, which has been characterized for its off-target effects. While comprehensive data from a broad panel screen on the final compound is not publicly available in the primary literature, information from chemical probe databases provides some insight into its selectivity.
| Off-Target | Assay Type | Activity | Concentration Tested |
| TMEM97 | Radioligand Binding | Weak activity (Ki = 1107.9 nM) | Not Specified |
| CNR1 | Radioligand Binding | IC50 = 3.44 µM | 3 µM |
| MAPK3 | Enzyme Assay | IC50 = 4.87 µM | 10 µM |
| MAPK14 | Enzyme Assay | IC50 = 10.7 µM | 10 µM |
An earlier compound in the optimization process for this compound showed off-target effects at several ion channels, including hERG (IC50 = 1.1 μM). The final structure of this compound was optimized to improve its selectivity profile.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to characterize the specificity of GnRH receptor antagonists like this compound.
GnRH Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human GnRH receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [³H]-Buserelin or another suitable radiolabeled GnRH agonist/antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled GnRH agonist (e.g., 1 µM Buserelin).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture HEK293-hGnRHR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
In Vitro Functional Assays
Functional assays measure the ability of a compound to inhibit the downstream signaling pathways activated by the GnRH receptor upon agonist stimulation.
The GnRH receptor is a Gq/11-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., DMEM/F12).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
GnRH receptor agonist (e.g., Buserelin).
-
Test compound (e.g., this compound) at various concentrations.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the GnRHR-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Place the plate in the fluorescence plate reader. Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period.
-
Agonist Stimulation and Measurement: Add a fixed concentration of the GnRH agonist (e.g., EC80 concentration of Buserelin) to all wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Activation of the Gq pathway also leads to the production of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.
Materials:
-
Cells stably expressing the human GnRH receptor.
-
Stimulation buffer containing LiCl (to inhibit IP-1 degradation).
-
GnRH receptor agonist (e.g., Buserelin).
-
Test compound (e.g., this compound) at various concentrations.
-
IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit (containing IP-1-d2 and anti-IP-1 cryptate).
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation: Plate the cells and allow them to adhere. Pre-incubate the cells with varying concentrations of the test compound in the stimulation buffer. Then, add a fixed concentration of the GnRH agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP-1-d2 and anti-IP-1 cryptate) to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.
-
Data Analysis: The HTRF ratio is inversely proportional to the concentration of IP-1 produced by the cells. Calculate the percentage of inhibition of the agonist-induced IP-1 production by the test compound. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizations
GnRH Receptor Signaling Pathway
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for GnRH Antagonist Characterization
Caption: A typical experimental workflow for characterizing the specificity of a GnRH receptor antagonist.
References
A Comparative Benchmarking Guide to Bay-784 and Other Small Molecule GnRH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical and pharmacological profiles of Bay-784 (also known as BAY 1214784), a novel small molecule Gonadotropin-Releasing Hormone (GnRH) antagonist, against other prominent oral GnRH antagonists: Elagolix, Relugolix, and Linzagolix. The data presented is compiled from publicly available literature and is intended to offer a useful, objective benchmark for research and development purposes.
Introduction to Small Molecule GnRH Antagonists
The GnRH receptor, a G-protein coupled receptor located in the anterior pituitary, is the central regulator of the reproductive endocrine system. Its activation by GnRH triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis. Small molecule GnRH antagonists represent a significant therapeutic advancement, offering a non-peptide, orally bioavailable means to competitively block the GnRH receptor. This mechanism provides rapid and reversible suppression of gonadotropins and sex hormones, a desirable profile for treating hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.
Data Presentation: Comparative Pharmacological Profiles
The following tables summarize key in vitro and in vivo pharmacological parameters for this compound and its comparators. It is important to note that the data has been aggregated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, species, and assay types.
Table 1: Comparative In Vitro Receptor Activity
| Compound | Target Receptor | Assay Type | Potency (nM) | Reference |
| This compound (BAY 1214784) | Human GnRH-R | Functional Antagonism (IC50) | 21 | [1] |
| Rat GnRH-R | Functional Antagonism (IC50) | 24 | [1] | |
| Elagolix | Human GnRH-R | Binding Affinity (KD) | 0.054 | [2][3] |
| Relugolix | Human GnRH-R | Binding Affinity (IC50) | 0.33 | [4] |
| Human GnRH-R | Functional Antagonism (IC50) | 0.33 | ||
| Linzagolix | Human GnRH-R | Functional Antagonism (IC50) | 36.7 | |
| Monkey GnRH-R | Functional Antagonism (IC50) | 442 |
Table 2: Comparative In Vivo Pharmacodynamic and Pharmacokinetic Profiles
| Compound | Species | Key Finding | Oral Bioavailability | Reference |
| This compound (BAY 1214784) | Rat | Dose-dependent suppression of plasma LH (ED50 = 4.5 mg/kg) | Low to high (formulation-dependent) | |
| Elagolix | Human | Dose-dependent suppression of LH, FSH, and estradiol | Rapidly absorbed (Tmax ~1-1.5h) | |
| Relugolix | Monkey | Suppression of plasma LH | Well absorbed (Tmax ~1-1.6h) | |
| Humanized Mouse | Reduction of prostate weight to castrate levels | |||
| Linzagolix | Monkey (Ovariectomized) | Dose-dependent suppression of serum LH at >1 mg/kg | Orally active | |
| Rat | Sustained inhibition of estradiol secretion | Orally active |
Experimental Protocols and Methodologies
The data presented above is derived from standard pharmacological assays. Below are generalized protocols representative of the methods used to characterize small molecule GnRH antagonists.
In Vitro GnRH Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the GnRH receptor.
-
Methodology:
-
Cell Membrane Preparation: Membranes are prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled GnRH analog (e.g., a 125I-labeled GnRH agonist or antagonist) is used as the tracer.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The reaction is allowed to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Antagonism Assay (Calcium Flux)
-
Objective: To measure the functional potency (IC50) of an antagonist in blocking GnRH-induced intracellular signaling.
-
Methodology:
-
Cell Line: A cell line endogenously or recombinantly expressing the GnRH receptor (e.g., CHO cells) is used. The GnRH receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium ([Ca2+]i).
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist compound (e.g., this compound).
-
Agonist Stimulation: A fixed concentration of a GnRH agonist is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in [Ca2+]i, is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The antagonist's IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
-
In Vivo Pharmacodynamic Assessment in Animal Models
-
Objective: To evaluate the in vivo efficacy of an orally administered GnRH antagonist in suppressing gonadotropins and sex hormones.
-
Animal Model: Ovariectomized female rats or monkeys are commonly used models for assessing LH suppression, as the absence of negative feedback from ovarian hormones results in elevated and stable baseline LH levels. Castrated male models are used for assessing testosterone suppression.
-
Methodology:
-
Acclimatization and Baseline: Animals are acclimatized, and baseline blood samples are collected to determine pre-treatment hormone levels (LH, testosterone, etc.).
-
Compound Administration: The test compound (e.g., this compound) is administered orally at various doses. A vehicle control group is also included.
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 2, 4, 8, 24 hours).
-
Hormone Analysis: Plasma or serum concentrations of relevant hormones (LH, FSH, testosterone, estradiol) are quantified using validated methods such as ELISA or radioimmunoassay.
-
Data Analysis: The dose-dependent and time-dependent effects on hormone suppression are analyzed. The effective dose required to produce a 50% reduction in hormone levels (ED50) is often calculated.
-
Mandatory Visualizations
Signaling Pathway of GnRH Receptor and Antagonist Action
Caption: Mechanism of GnRH receptor signaling and competitive antagonism.
General Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing in vivo pharmacodynamics of a GnRH antagonist.
References
- 1. Discovery and Characterization of BAY 1214784, an Orally Available Spiroindoline Derivative Acting as a Potent and Selective Antagonist of the Human Gonadotropin-Releasing Hormone Receptor as Proven in a First-In-Human Study in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal Practices for BAY-784 in a Research Environment
Researchers and laboratory personnel must adhere to stringent safety protocols for the disposal of chemical compounds to ensure personal safety and environmental protection. For BAY-784, a gonadotropin-releasing hormone receptor (GnRH-R) antagonist used in research, specific disposal instructions from a Safety Data Sheet (SDS) were not available in the provided search results. However, by following established guidelines for the disposal of laboratory chemical waste, a safe and compliant procedure can be implemented.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, chemical safety goggles, gloves, and a lab coat. All handling of the solid compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with most research chemicals, involves treating it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container. This includes any contaminated personal protective equipment such as gloves or weighing paper.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemically contaminated sharps.[1]
-
-
Container Management:
-
All waste containers must be kept securely closed except when adding waste.
-
Ensure containers are made of a material compatible with the chemical.
-
Label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (typically no more than ¾ full), or after a set period (e.g., 150 days for laboratory chemical waste), a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office.
-
Spill Management
In the event of a spill, the area should be evacuated and ventilated. For a small spill of solid this compound, carefully sweep it up and place it into the hazardous waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it into the hazardous waste container. For larger spills, contact the institutional EHS for assistance.
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound in the search results, quantitative data regarding disposal is not available. The following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Storage Time Limit in Lab | Up to 1 year for partially filled containers in a Satellite Accumulation Area. | |
| Container Fill Level | Do not fill beyond the neck or have at least one-inch headroom. | |
| Empty Container Rinsing | Triple rinse with a suitable solvent; the first rinse should be collected as hazardous waste. |
Experimental Protocols and Visualizations
As no experimental protocols for the disposal of this compound were found, a generalized workflow for chemical waste disposal is provided below. This logical diagram illustrates the decision-making process and steps for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Bay-784
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Bay-784. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure proper ventilation in the laboratory space.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2]
-
Hand Protection: Wear disposable nitrile gloves. For prolonged contact or when handling larger quantities, consider double-gloving or using a heavier-duty glove.[1] Discard gloves immediately if contaminated and wash hands thoroughly.
-
Body Protection: A full-length laboratory coat is mandatory to protect against skin contact.[2][3] Ensure it is buttoned and fits properly.
-
Footwear: Wear closed-toe shoes.
3. Weighing and Preparation:
-
When weighing the solid form of this compound, do so in a ventilated balance enclosure or a fume hood to prevent the generation of airborne dust.
-
For preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
Emergency Procedures
1. In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under a safety shower.
-
Seek medical attention if irritation persists.
2. In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
4. In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
5. Spill Cleanup:
-
Minor Spills: For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place the contaminated material in a sealed container for disposal.
-
Major Spills: Evacuate the area and alert others. Contact your institution's environmental health and safety department immediately.
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Route: As this compound is a synthetic organic compound, it should be disposed of as chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 672.11 g/mol | Vendor Information |
| Physical State | Solid (powder) | Vendor Information |
| Storage Temperature | 2-8°C | Vendor Information |
| Solubility | Soluble in DMSO | Vendor Information |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
